molecular formula C6H10F2O2 B1457476 4,4-Difluoro-2,2-dimethylbutanoic acid CAS No. 1536988-56-3

4,4-Difluoro-2,2-dimethylbutanoic acid

Cat. No.: B1457476
CAS No.: 1536988-56-3
M. Wt: 152.14 g/mol
InChI Key: CXEPIJBZFSIYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-2,2-dimethylbutanoic acid is a useful research compound. Its molecular formula is C6H10F2O2 and its molecular weight is 152.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4-difluoro-2,2-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-6(2,5(9)10)3-4(7)8/h4H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEPIJBZFSIYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536988-56-3
Record name 4,4-difluoro-2,2-dimethylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 4,4-Difluoro-2,2-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4,4-Difluoro-2,2-dimethylbutanoic Acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 1536988-56-3).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven methodologies for its characterization. We delve into the structural attributes, acidity, solubility, and spectral characteristics of this fluorinated carboxylic acid. The guide explains the causality behind experimental choices for determining key parameters like pKa and solubility, ensuring a self-validating system of protocols. By integrating theoretical principles with actionable experimental workflows, this guide aims to equip scientists with the necessary knowledge to effectively utilize and evaluate this versatile small molecule scaffold in their research endeavors.[1]

Introduction: The Significance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability.[3] this compound is a valuable building block that embodies this principle. Its unique structure, featuring a gem-difluoro group on the fourth carbon and a dimethyl substitution at the second position, presents a compelling scaffold for the development of novel therapeutics. Understanding the fundamental physicochemical properties of this compound is paramount for its successful application, from designing synthetic routes to predicting its behavior in biological systems. This guide serves as a foundational resource for that purpose.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. These values are a combination of reported data and well-established predictive models.

PropertyValueSource
CAS Number 1536988-56-3[1][2]
Molecular Formula C₆H₁₀F₂O₂[1][2]
Molecular Weight 152.14 g/mol [1][2]
IUPAC Name This compound[1]
SMILES CC(C)(CC(F)F)C(=O)O[4]
InChI InChI=1S/C6H10F2O2/c1-6(2,5(9)10)3-4(7)8/h4H,3H2,1-2H3,(H,9,10)[4]
Predicted XlogP 1.9[4]
Purity Min. 95% (Commercially available)[1]

Acidity and Ionization Constant (pKa)

Causality in Method Selection

The choice of method for pKa determination depends on factors such as sample availability, purity, and solubility.

  • Potentiometric Titration: This is a classic and reliable method, especially for compounds with pKa values between 2 and 12.[5] It directly measures the pH change of a solution upon the addition of a titrant.

  • Spectrophotometry (UV-Vis): This method is ideal for compounds with a chromophore whose absorbance spectrum changes with ionization. It is particularly useful for very small quantities or poorly soluble samples.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine pKa by monitoring the chemical shift changes of specific protons as a function of pH.[6] This method is powerful as it does not require a chromophore and can be used in complex mixtures.

Experimental Protocol: Potentiometric Titration

This protocol outlines the determination of pKa using the half-volume method, a common and straightforward approach.[7]

  • Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent like methanol or DMSO may be used, though this will yield an apparent pKa (pKaapp).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of steepest inflection in the curve.

  • pKa Determination: The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Dissolve Compound in Known Volume of Solvent T1 Calibrate pH Meter P1->T1 T2 Add Titrant (NaOH) in Increments T1->T2 T3 Record pH after Each Addition T2->T3 A1 Plot pH vs. Titrant Volume T3->A1 A2 Identify Equivalence Point A1->A2 A3 Determine pKa at Half-Equivalence Volume A2->A3

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile

Solubility is a critical determinant of a drug candidate's success, directly impacting its absorption and bioavailability.[8][9] Poor solubility is a leading cause of compound failure in the drug discovery pipeline.[10] Therefore, characterizing the solubility of this compound is essential.

Kinetic vs. Thermodynamic Solubility: A Strategic Choice

In drug discovery, two types of solubility measurements are commonly employed:

  • Kinetic Solubility: This measures the concentration of a compound before it starts to precipitate from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[8][10] It is a high-throughput method used in the early stages of discovery to rank-order compounds and flag potential issues.[10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining the concentration of a compound in a saturated solution after an extended equilibration time (e.g., 24-48 hours).[8] It is a lower-throughput but more accurate measurement, crucial for later-stage development and formulation.[8]

Experimental Protocol: UPLC-MS/MS for Solubility Screening

This protocol describes a modern, sensitive method for determining aqueous solubility, suitable for early-stage screening.[9]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to achieve the desired final concentration (e.g., 200 µM).

  • Equilibration/Precipitation: Shake the plate at room temperature for a set period (e.g., 2 hours for kinetic solubility).

  • Separation of Solute: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate.

  • Sample Analysis: Dilute the supernatant and analyze the concentration of the dissolved compound using a calibrated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system.[9]

  • Quantification: The solubility is determined by comparing the measured concentration to a standard curve.

Solubility_Workflow Start Prepare 10 mM DMSO Stock Solution Dilute Dilute Stock into Aqueous Buffer (96-well plate) Start->Dilute Equilibrate Shake to Equilibrate (e.g., 2 hours) Dilute->Equilibrate Centrifuge Centrifuge Plate to Pellet Precipitate Equilibrate->Centrifuge Transfer Transfer Supernatant to New Plate Centrifuge->Transfer Analyze Analyze Supernatant by UPLC-MS/MS Transfer->Analyze Quantify Quantify Concentration Against Standard Curve Analyze->Quantify

Caption: High-throughput solubility screening workflow using UPLC-MS/MS.

Structural and Spectroscopic Characterization

While no public experimental spectra for this specific compound are available, its structure allows for the prediction of key features in NMR, IR, and Mass Spectrometry.

Caption: Key structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -COOH: A broad singlet, typically downfield (>10 ppm).

    • -CH(F)₂: A triplet of triplets due to coupling with the adjacent -CH₂- group and the two fluorine atoms.

    • -CH₂-: A triplet coupled to the -CH(F)₂ proton.

    • -C(CH₃)₂: A singlet integrating to 6 protons.

  • ¹³C NMR:

    • C=O: A signal in the 170-185 ppm region.

    • C(F)₂: A triplet due to one-bond carbon-fluorine coupling.

    • C(CH₃)₂ and -CH₂-: Signals in the aliphatic region, with splitting possible due to through-bond fluorine coupling.

  • ¹⁹F NMR: A single signal, likely a doublet of triplets, due to coupling with the geminal proton and the vicinal -CH₂- protons.

Infrared (IR) Spectroscopy
  • O-H stretch: A very broad and strong absorption in the 2500-3300 cm⁻¹ region, characteristic of a carboxylic acid.

  • C=O stretch: A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C-F stretch: Strong absorptions in the 1000-1200 cm⁻¹ region.[11]

  • C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized carbons.[11]

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): In negative ion mode, the most prominent ion would be the deprotonated molecule [M-H]⁻ at m/z 151.06. In positive ion mode, adducts such as [M+H]⁺ (m/z 153.07) and [M+Na]⁺ (m/z 175.05) would be expected.[4]

  • Fragmentation: Common fragmentation pathways would involve the loss of H₂O, CO₂, and cleavage of the C-C bonds.

Thermal Stability and Decomposition

The thermal stability of fluorinated carboxylic acids is a topic of significant environmental and industrial relevance. The strong carbon-fluorine bonds generally confer high thermal stability.[12] However, at elevated temperatures, decomposition can occur.

Studies on related perfluoroalkyl carboxylic acids (PFCAs) suggest that thermal degradation can proceed through several pathways.[13][14] For this compound, potential decomposition mechanisms at high temperatures could involve:

  • Decarboxylation: Loss of CO₂ from the carboxyl group.

  • HF Elimination: Elimination of hydrogen fluoride, a common pathway for fluorinated compounds.[15]

  • C-C Bond Cleavage: Homolytic cleavage of the carbon-carbon bonds in the backbone can lead to the formation of smaller radical species.[14]

The presence of the gem-dimethyl group alpha to the carbonyl may influence the specific decomposition pathway and warrants further experimental investigation using techniques like Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (TGA-MS).

Conclusion

This compound is a promising scaffold for chemical and pharmaceutical research. This guide has detailed its core physicochemical properties and provided both the theoretical basis and practical protocols for their determination. A thorough understanding of its acidity (pKa), solubility, and spectral characteristics is fundamental to its application. The provided experimental workflows for pKa and solubility determination offer robust starting points for researchers. By leveraging the insights and methodologies presented herein, scientists can better predict and modulate the behavior of this compound, accelerating its potential translation into innovative applications.

References

  • CAS No : 1536988-56-3 | Product Name : this compound - Pharmaffiliates. [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC. [Link]

  • Solubility Screening by UPLC-MS/MS - Waters Corporation. [Link]

  • Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education - ACS Publications. [Link]

  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. [Link]

  • Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids - NSF PAR. [Link]

  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • This compound (C6H10F2O2) - PubChemLite. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - The University of East Anglia. [Link]

  • IR NMR Chart New. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,4-Difluoro-2,2-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Difluoro-2,2-dimethylbutanoic acid, a fluorinated carboxylic acid, presents a unique structural scaffold of interest in medicinal chemistry and materials science. The introduction of gem-difluoro and gem-dimethyl groups on the butyric acid backbone is expected to significantly influence its physicochemical properties, including lipophilicity, acidity, and metabolic stability, as well as its three-dimensional conformation. Understanding the detailed molecular structure and conformational preferences of this molecule is paramount for its rational application in drug design and materials development. This guide provides a comprehensive framework for the elucidation of its structure and conformational landscape, integrating computational modeling with established experimental techniques. While specific experimental data for this compound is not publicly available, this document outlines a robust, field-proven methodology for its complete characterization.

Introduction: The Significance of Fluorine in Molecular Design

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly alter the biological and physical properties of a parent compound. In the context of this compound, the gem-difluoro group at the C4 position is anticipated to modulate the acidity of the carboxylic acid moiety through inductive effects and influence the conformational preferences of the alkyl chain. The gem-dimethyl group at the C2 position introduces steric hindrance, which will further constrain the rotational freedom around the C2-C3 bond. A thorough understanding of these structural nuances is critical for predicting molecular interactions and designing novel applications.

Predicted Molecular Structure and Physicochemical Properties

Based on its chemical composition, this compound (C6H10F2O2) has a molecular weight of approximately 152.14 g/mol .[1][2] Public chemical databases provide basic structural information and predicted properties.[3]

PropertyValueSource
Molecular FormulaC6H10F2O2PubChem[3]
Molecular Weight152.14 g/mol CymitQuimica[1]
CAS Number1536988-56-3CymitQuimica[1]
Predicted XlogP1.9PubChem[3]

Computational Approach to Conformational Analysis

Due to the lack of experimental data, a computational investigation is the logical first step to explore the conformational landscape of this compound. Density Functional Theory (DFT) has been shown to be a powerful tool for studying the conformations of fluorinated organic molecules.[4][5]

Proposed Computational Workflow

A systematic conformational search and energy profiling can be performed using computational chemistry software.

Sources

The Strategic Role of 4,4-Difluoro-2,2-dimethylbutanoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

As the landscape of medicinal chemistry evolves, the demand for molecular scaffolds that offer precise control over physicochemical and pharmacokinetic properties has never been greater. Among the myriad strategies employed to optimize drug candidates, the introduction of fluorine continues to be a cornerstone of modern drug design.[1][2][3][4] This guide delves into the specific utility of a highly valuable, yet nuanced, building block: 4,4-Difluoro-2,2-dimethylbutanoic acid . We will explore its synthesis, its profound impact on molecular properties, and its application as a strategic tool for overcoming common challenges in drug development, from metabolic instability to poor bioavailability.

The Foundation: Fluorine and the Power of the gem-Difluoro Moiety

The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing metabolic stability, modulating acidity/basicity (pKa), and fine-tuning lipophilicity.[4][5] While single fluorine atoms or trifluoromethyl (CF₃) groups are commonplace, the gem-difluoromethylene (CF₂) group offers a unique and powerful set of attributes. It serves as a bioisostere for various functional groups, including ketones, ethers, and, most importantly, can be used to create non-classical bioisosteres for carboxylic acids.[6][7][8][9][10]

Unlike the more electronically disruptive CF₃ group, the CF₂ unit maintains a tetrahedral geometry similar to a methylene (CH₂) group but imparts a potent inductive electron-withdrawing effect and enhanced metabolic stability due to the strength of the C-F bond.[10][11][12] this compound[13] harnesses these properties within a single, versatile building block, providing a pre-packaged solution for targeted molecular optimization.

Modulating Core Physicochemical Properties: A Quantitative Look

The true value of this compound lies in its predictable influence on the key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa) Attenuation

A primary application of this building block is as a surrogate or replacement for a standard carboxylic acid. The strong electron-withdrawing effect of the two fluorine atoms significantly lowers the pKa of the carboxylic acid headgroup.[6][10] This inductive effect reduces the propensity of the carboxyl group to be deprotonated at physiological pH. While a typical aliphatic carboxylic acid has a pKa in the range of 4-5, the presence of a β-CF₂ group can lower this value. More importantly, when this scaffold is used to create other bioisosteres (e.g., fluorinated alcohols), it helps generate functional groups with significantly different acidity profiles compared to the parent carboxylic acid, a crucial factor for modulating target binding and cell permeability.[14][15]

Lipophilicity (LogP) and Solubility

The impact of gem-difluorination on lipophilicity is complex and context-dependent.[6][10] While fluorine is the most electronegative element, the replacement of C-H bonds with C-F bonds does not always lead to a straightforward increase in LogP. The CF₂ group can reduce the basicity of nearby hydrogen bond acceptors and can itself act as a weak hydrogen bond donor, influencing solvation and membrane partitioning.[12][16] In many cases, gem-difluorination at a position β to a functional group can lead to a decrease in lipophilicity compared to non-fluorinated or even trifluoromethylated analogues, which can be advantageous for optimizing solubility and reducing off-target toxicity.[6][16][17]

Enhanced Metabolic Stability

One of the most significant advantages conferred by the CF₂ group is its exceptional resistance to oxidative metabolism.[11][12] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Incorporating the 4,4-difluoro motif can block metabolic attack at or near that position, a common liability for many drug candidates. This can lead to a longer drug half-life, reduced patient-to-patient variability, and a lower required dose.[7][9][10]

Data Summary: Predicted Impact of Bioisosteric Replacement

The following table provides an estimated comparison of key properties when a hypothetical parent drug containing a simple carboxylic acid is modified using this compound (e.g., via an amide linkage).

PropertyParent Drug (with -COOH)Modified Drug (with this compound amide)Rationale & Causality
pKa ~4.5N/A (Amide)Replacement of the acidic proton eliminates ionization at physiological pH, drastically altering solubility and permeability profiles.
LogP 1.5~2.0 - 2.5The addition of the fluorinated alkyl chain generally increases lipophilicity, though the exact value is context-dependent.[6][17]
Metabolic Stability Moderate (Susceptible to Glucuronidation)HighThe C-F bonds are resistant to oxidative metabolism, and the steric bulk from the gem-dimethyl group can shield the amide bond from hydrolysis.[10][11]
Solubility High (as carboxylate salt)LowerThe neutral, more lipophilic nature of the modified compound typically reduces aqueous solubility compared to the ionized parent.

Synthesis and Derivatization: An Experimental Approach

The synthesis of fluorinated building blocks is a critical aspect of their application.[1][2][3] While multiple routes to this compound can be envisioned, a common strategy involves the construction of a suitable precursor followed by a deoxofluorination step.

Illustrative Synthetic Workflow

A plausible and scalable synthesis can be achieved from a keto-ester precursor. This approach allows for the late-stage introduction of the key gem-difluoro moiety.

G cluster_0 Synthesis of this compound A Ethyl 4-oxo-2,2-dimethylbutanoate B Ethyl 4,4-difluoro-2,2-dimethylbutanoate A->B  Deoxofluorination  (e.g., DAST, Deoxo-Fluor®)  DCM, rt C This compound B->C  Saponification  (e.g., LiOH, THF/H₂O)  then Acidification (HCl)

Caption: A representative synthetic pathway to the target compound.

Experimental Protocol: Synthesis of Ethyl 4,4-difluoro-2,2-dimethylbutanoate

This protocol describes a key step in the synthesis: the deoxofluorination of a keto-ester. This method is a staple in organofluorine chemistry for converting carbonyls to gem-difluorides.[7][9]

Materials:

  • Ethyl 4-oxo-2,2-dimethylbutanoate (1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of ethyl 4-oxo-2,2-dimethylbutanoate in anhydrous DCM.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add DAST dropwise to the stirred solution over 30 minutes. Caution: DAST is toxic and corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and very slowly and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield ethyl 4,4-difluoro-2,2-dimethylbutanoate.

Strategic Applications in Medicinal Chemistry

The utility of this compound extends beyond a simple building block; it is a problem-solving tool.

Non-Classical Carboxylic Acid Bioisosterism

Carboxylic acids are prevalent in bioactive molecules but often suffer from poor membrane permeability and rapid metabolism (e.g., glucuronidation), particularly for CNS targets.[14] Our title compound can be reduced to the corresponding alcohol, 4,4-difluoro-2,2-dimethylbutan-1-ol , which serves as a neutral, more lipophilic bioisostere of a carboxylic acid. This strategic replacement can dramatically improve blood-brain barrier penetration while potentially maintaining key hydrogen bonding interactions.[14][15]

G cluster_1 Bioisosteric Replacement Strategy Parent Parent Drug (R-COOH) Properties: - Ionized at pH 7.4 - Poor CNS penetration - Metabolic liability Isostere Modified Drug (R-CH₂-C(CH₃)₂-CH₂-CHF₂) Properties: - Neutral - Improved CNS penetration - Metabolically robust Parent->Isostere  Bioisosteric Replacement  using derivatives of  this compound

Caption: From ionized and labile to neutral and robust.

Conformational Restriction

The gem-dimethyl group at the C2 position provides significant steric bulk. When incorporated into a larger molecule, this feature restricts bond rotation, locking the molecule into a more defined conformation. This can be a powerful strategy to increase binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

Scaffolding for Novel Chemical Space

As a functionalized building block, this compound is a gateway to a wide array of novel fluorinated compounds.[3][18] The carboxylic acid can be readily converted to amides, esters, ketones, or reduced to an alcohol, which can then undergo further functionalization. This allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) around a fluorinated core.

Conclusion

This compound is more than just another fluorinated reagent; it is a sophisticated design element for the modern medicinal chemist. Its unique combination of a metabolically robust gem-difluoro group, a conformationally restricting gem-dimethyl moiety, and a versatile carboxylic acid handle provides a powerful platform for addressing complex ADME and potency challenges. By understanding the fundamental principles of how this scaffold modulates pKa, lipophilicity, and metabolic stability, researchers can rationally design next-generation therapeutics with superior drug-like properties.

References

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). [Link]

  • Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Creative Biolabs. [Link]

  • Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. [Link]

  • Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]

  • Moroz, B. L., et al. (2023). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Fujiwara, Y., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(9), 2484-2488. [Link]

  • Macmillan Group. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. [Link]

  • Fujiwara, Y., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie, 125(9), 2542-2546. [Link]

  • Liashuk, O. S., et al. (2023). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

  • Moroz, B. L., et al. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]

  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • Fedinchyk, A., et al. (2023). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Wang, H., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • Fass, M., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

  • Di Micco, S., et al. (2015). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 10(2), 242-251. [Link]

  • Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids. Wikipedia. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Rayne, S., & Forest, K. (2010). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. ResearchGate. [Link]

  • Wang, Z., et al. (2023). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). ACS Environmental Au, 3(6), 398-407. [Link]

  • Alle, M., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 92, 129396. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

  • Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

Sources

Technical Guide: Acidity Profile & Physicochemical Analysis of 4,4-Difluoro-2,2-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the acidity profile, physicochemical properties, and design rationale of 4,4-Difluoro-2,2-dimethylbutanoic acid.

Executive Summary

This compound is a specialized carboxylic acid building block used primarily in medicinal chemistry to modulate metabolic stability and lipophilicity. Its structure combines two critical design elements: a gem-dimethyl group at the


-position to block 

-oxidation and a gem-difluoro group at the

-position (terminal) to prevent metabolic degradation via

-oxidation.

This guide provides a calculated acidity profile based on quantitative structure-activity relationship (QSAR) principles, analyzing how the competing electronic effects of fluorine withdrawal and methyl donation converge to define its pKa.

Chemical Structure & Electronic Architecture

To understand the acidity of this compound, we must deconstruct its electronic environment. The molecule features two distinct "push-pull" electronic domains relative to the carboxylic acid core.

Structural Components[1][2][3]
  • Core Scaffold: Butanoic acid (Butyric acid).[1]

  • 
    -Substitution (C2):  Two methyl groups (Gem-dimethyl).
    
    • Effect: Steric bulk and Inductive Electron Donation (+I).

  • 
    -Substitution (C4):  Two fluorine atoms (Gem-difluoro).
    
    • Effect: Strong Inductive Electron Withdrawal (-I).

Electronic Competition Diagram

The following diagram illustrates the opposing inductive forces acting on the acidic proton.

InductiveEffects F_group Terminal Difluoro (C4) (-I Effect: Acid Strengthening) COOH Carboxyl Group (COOH) (Reaction Center) F_group->COOH Electron Withdrawal (Stabilizes Anion) Me_group Gem-Dimethyl (C2) (+I Effect: Acid Weakening) Me_group->COOH Electron Donation (Destabilizes Anion) Proton Acidic Proton (H+) COOH->Proton Dissociation

Figure 1: Vector analysis of inductive effects. The


-fluorines pull electron density (red arrow), stabilizing the carboxylate anion.[2] The 

-methyls push electron density (blue arrow), destabilizing the anion.

pKa Determination & Acidity Profile

Direct experimental pKa values for this specific building block are rarely reported in open literature. However, we can derive a high-confidence estimate using Linear Free Energy Relationships (LFER) and substituent additivity rules based on experimentally verified analogs.

Component Analysis

We calculate the pKa by starting with the parent molecule and applying the shift values (


pKa) for each substituent.
CompoundStructureExperimental pKa

pKa Shift
Rationale
Butanoic Acid

4.82 ReferenceBaseline aliphatic acid.
2,2-Dimethylbutanoic Acid

5.03 +0.21+I effect of methyls outweighs steric inhibition.
4-Fluorobutanoic Acid

~4.50 -0.32-I effect of single

-fluorine.
4,4-Difluorobutanoic Acid

~4.15 (Est.)-0.67Additive -I effect of two

-fluorines.
Calculated pKa for Target Molecule

Combining the effects:





Final Estimated pKa: 4.3 ± 0.2

Ionization Profile

At physiological pH (7.4), the compound will exist almost exclusively in its ionized (carboxylate) form.

  • pH 2.0 (Stomach): ~99% Neutral (COOH) - High membrane permeability.

  • pH 4.3 (pKa): 50% Neutral / 50% Ionized.

  • pH 7.4 (Blood): >99.9% Ionized (COO⁻) - High solubility, low passive permeability.

Physicochemical Implications in Drug Design[5][6]

The unique substitution pattern of this compound is designed to solve specific pharmacokinetic failure modes.

Metabolic Blockade (The "Teflon" Effect)

Standard aliphatic acids are rapidly degraded by the body. This molecule uses fluorine and methyl groups as "metabolic armor."

  • Blockade 1 (

    
    -Oxidation):  The 2,2-dimethyl  group creates a quaternary carbon at the 
    
    
    
    -position. This physically prevents the formation of the
    
    
    -
    
    
    double bond required for the first step of fatty acid degradation (
    
    
    -oxidation).
  • Blockade 2 (

    
    -Oxidation):  The 4,4-difluoro  group at the terminal carbon prevents Cytochrome P450 enzymes from hydroxylating the terminal position (
    
    
    
    -oxidation). The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering it inert to oxidative attack.

MetabolicStability cluster_0 Standard Fatty Acid Degradation cluster_1 This compound Step1 Beta-Oxidation (Requires alpha-protons) Step2 Omega-Oxidation (Requires terminal C-H) Target Target Molecule Block1 Gem-Dimethyl (C2) NO alpha-protons Target->Block1 Block2 Gem-Difluoro (C4) Strong C-F Bonds Target->Block2 Block1->Step1 BLOCKS Block2->Step2 BLOCKS

Figure 2: Metabolic stability mechanism. The substitutions effectively "cap" both ends of the metabolic liability chain.

Lipophilicity and Solubility
  • Lipophilicity (LogP): The fluorine atoms increase lipophilicity relative to hydrogen due to their high hydrophobicity, but the polarizability of the C-F bond can modulate this. The gem-dimethyl group significantly adds to the lipophilic character.

    • Estimated LogP: ~1.8 - 2.1 (Moderate lipophilicity).

  • Solubility: The lowered pKa (4.36) compared to standard fatty acids means this compound will dissolve more readily in neutral buffers (pH 7) as a salt, improving formulation options compared to more lipophilic, weaker acids.

Experimental Protocols

For researchers needing to validate these values experimentally, the following protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is suitable due to the compound's moderate water solubility in its ionized form.

  • Preparation: Dissolve 5 mg of the compound in 10 mL of degassed water. If solubility is an issue at low pH, use a co-solvent system (e.g., 20% Methanol/Water) and apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

  • Titrant: Standardized 0.01 M KOH (carbonate-free).

  • Procedure:

    • Adjust starting pH to ~2.0 using 0.1 M HCl.

    • Titrate slowly with KOH under inert gas (

      
      ) purge to prevent 
      
      
      
      absorption.
    • Record pH vs. Volume added.

  • Analysis: The inflection point (half-equivalence point) represents the pKa.

NMR-pH Titration (Low Sample Requirement)

Useful if sample quantity is limited (<1 mg).

  • Solvent:

    
     with phosphate buffer.
    
  • Tracking: Monitor the

    
    -NMR signal. The chemical shift of the fluorine atoms will change significantly as the carboxylic acid deprotonates due to the change in electronic environment.
    
  • Plot: Plot Chemical Shift (

    
    ) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    

References

  • PubChem. 2,2-Dimethylbutanoic acid (CID 11684) Physicochemical Properties. National Library of Medicine. [Link]

  • PubChem. 4-Fluorobutanoic acid (CID 10411) Structure and Acidity Data. National Library of Medicine. [Link]

  • Perkin Transactions 2. Quantitative evaluation of the gem-dimethyl effect on the succinic acid anhydride equilibrium. Royal Society of Chemistry. [Link]

  • Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. (General reference for C-F bond metabolic stability). [Link]

  • ChemBK. 2,2-Dimethylbutyric acid pKa Data.[Link]

Sources

Bioisosteric potential of 4,4-Difluoro-2,2-dimethylbutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Fluorinated Neopentyl Mimic: Bioisosteric Utility of 4,4-Difluoro-2,2-dimethylbutanoic Acid Derivatives

Executive Summary

In the landscape of modern medicinal chemistry, the modulation of metabolic stability and lipophilicity without compromising potency is a persistent challenge. This compound (CAS 1536988-56-3) represents a high-value "magic bullet" scaffold that addresses these issues through a synergistic combination of steric and electronic effects.

This technical guide analyzes the bioisosteric potential of this moiety, specifically its role as a metabolically robust mimic of leucine, isobutyl, and tert-butyl groups. By integrating the gem-dimethyl "Thorpe-Ingold" effect with the lipophilic hydrogen-bond donating capacity of the terminal difluoromethyl (


) group, this scaffold offers a unique tool for optimizing Drug-Like Properties (DLPs).

Section 1: The Physicochemical Rationale

The utility of this compound stems from three distinct physicochemical pillars that distinguish it from standard aliphatic acids.

The Gem-Dimethyl Effect (Steric & Metabolic Blockade)

The C2 position features a gem-dimethyl substitution. This provides two critical advantages:

  • Metabolic Stability: It blocks the

    
    -position from metabolic deprotonation or oxidation. In fatty acid mimics, this effectively halts 
    
    
    
    -oxidation, prolonging half-life (
    
    
    ).
  • Conformational Lock: Following the Thorpe-Ingold effect , the bulk of the methyl groups restricts the rotation of the adjacent carboxylate and the C3-C4 tail. This pre-organizes the molecule into a conformation often favorable for binding to protein pockets, reducing the entropic penalty of binding.

The Difluoromethyl Terminus ( )

Unlike the fully fluorinated trifluoromethyl (


) group, the difluoromethyl group retains a hydrogen atom, imparting unique properties:
  • Lipophilic Hydrogen Bond Donor: The fluorine atoms withdraw electron density from the carbon, rendering the C-H bond polarized and capable of acting as a weak hydrogen bond donor. This allows the group to mimic hydroxyl (-OH) or thiol (-SH) groups in binding interactions while maintaining high lipophilicity.

  • Bioisostere of the Methyl/Ethyl Group: The

    
     group is sterically similar to a methyl or ethyl group but electronically distinct, often improving metabolic stability against CYP450-mediated 
    
    
    
    -oxidation.
Quantitative Profile
PropertyValue (Approx.)Note
Molecular Weight 152.14 g/mol Fragment-sized for optimal LE (Ligand Efficiency).
XLogP3 ~1.9Lipophilic, aiding membrane permeability.
pKa ~4.2 - 4.5Slightly more acidic than pivalic acid (pKa 5.0) due to the inductive effect of

-fluorines.
H-Bond Donors 1 (Acid) + 1 (Weak C-H)The

donor is context-dependent.

Section 2: Bioisosteric Applications[1]

This scaffold is not merely a passive linker; it is an active pharmacophore modulator.

Leucine and Isobutyl Mimicry

In peptide mimetics, the side chain of leucine is a common recognition motif. However, it is prone to oxidation. Replacing the isobutyl side chain with the 4,4-difluoro-2,2-dimethylbutyl moiety maintains the hydrophobic volume while introducing the


 "polar hydrophobic" character, which can pick up backbone carbonyl interactions in the receptor.
tert-Butyl Replacement

The tert-butyl group is a classic lipophilic spacer. However, it is metabolically silent and can sometimes lead to "grease ball" molecules with poor solubility. The 4,4-difluoro-2,2-dimethyl motif breaks this symmetry and introduces a dipole, potentially improving solubility and specific binding interactions (via the


 hydrogen bond) without losing the steric bulk.
Capping Group for PROTACs and Linkers

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker composition is crucial. This acid can serve as a robust "cap" or linker terminus that resists degradation, ensuring the binary complex remains intact in vivo.

Section 3: Visualizing the SAR Logic

The following diagram illustrates the logical progression from a standard fatty acid to the optimized fluorinated scaffold.

SAR_Logic Standard Standard Aliphatic Acid (e.g., 4-methylpentanoic acid) Step1 Step 1: Gem-Dimethylation (Blocks Beta-Oxidation) Standard->Step1 Thorpe-Ingold Effect Metabolic Blockade Step2 Step 2: Terminal Difluorination (Adds Lipophilic H-Bond Donor) Step1->Step2 Bioisosteric Replacement pKa Modulation Target Target Scaffold: This compound Step2->Target Optimized DLP

Caption: Logical progression of structural modification to enhance metabolic stability and binding affinity.

Section 4: Synthetic Methodologies

The synthesis of this compound generally follows a pathway that constructs the gem-dimethyl center first, followed by the introduction of the fluorine atoms.

Recommended Route: Deoxofluorination

This route is preferred for its scalability and the availability of precursors.

  • Precursor Synthesis: Start with 2,2-dimethyl-4-pentenoic acid ethyl ester .

  • Ozonolysis/Oxidation: Convert the terminal alkene to an aldehyde (Ethyl 2,2-dimethyl-4-oxobutanoate).

  • Deoxofluorination: Treat the aldehyde with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® to convert the carbonyl (

    
    ) into the gem-difluoro group (
    
    
    
    ).
  • Hydrolysis: Saponification of the ethyl ester yields the free acid.

Synthetic Pathway Diagram

Synthesis_Route SM Starting Material: 2,2-Dimethyl-4-pentenoic acid ester Aldehyde Intermediate: Ethyl 2,2-dimethyl-4-oxobutanoate SM->Aldehyde 1. O3, DCM, -78°C 2. Me2S (Reductive Workup) Difluoro Fluorinated Ester: Ethyl 4,4-difluoro-2,2-dimethylbutanoate Aldehyde->Difluoro DAST or Deoxo-Fluor DCM, 0°C to RT Product Final Product: This compound Difluoro->Product LiOH, THF/H2O Acidic Workup

Caption: Step-by-step synthetic pathway via deoxofluorination of an aldehyde precursor.

Section 5: Experimental Protocols

The following protocols are derived from standard medicinal chemistry practices and specific patent literature (WO2018020242A1) utilizing this scaffold.

General Procedure: Amide Coupling (HATU Method)

Use this protocol to attach the scaffold to an amine-bearing pharmacophore.

Reagents:

  • This compound (1.0 equiv)

  • Amine partner (

    
    ) (1.0 - 1.2 equiv)
    
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 - 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • DCM (Dichloromethane) or DMF (Dimethylformamide) (anhydrous)

Protocol:

  • Preparation: In a dry round-bottom flask under inert atmosphere (

    
    ), dissolve this compound (e.g., 24.4 µmol) in anhydrous DCM (0.5 mL).
    
  • Activation: Add DIPEA (97.7 µmol) followed by HATU (24.4 µmol). Stir for 5–10 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add the amine partner (24.4 µmol).

  • Reaction: Stir the mixture at room temperature. Monitor via LCMS (Target Mass: [M+H]+).[1] Reaction is typically complete within 1–4 hours.

  • Workup:

    • Dilute with DCM and wash with saturated

      
       (to remove unreacted acid/HATU byproducts).
      
    • Wash with brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via preparative HPLC or flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Quality Control Parameters
  • 1H NMR (DMSO-d6): Look for the characteristic gem-dimethyl singlet (approx. 1.1–1.2 ppm) and the distinct triplet of triplets (or broad triplet) for the terminal

    
     proton around 5.8–6.2 ppm (
    
    
    
    Hz).
  • 19F NMR: Essential for confirming the difluoro group; typically appears as a doublet around -110 to -120 ppm.

References

  • Pharmaceutical Compounds (USP19 Inhibitors) . World Intellectual Property Organization (WO2018020242A1). (2018).[1] Describes the use of this compound as a building block in drug synthesis. Link

  • The geminal difluoromethylene group: bioisosterism, and catalysis-based access . ResearchGate.[2] Discusses the general bioisosteric properties of the

    
     group. Link
    
  • Bioisosteres in Drug Design . Drug Hunter. General overview of acid and lipophilic bioisosteres. Link

  • This compound Product Page . Biosynth/CymitQuimica. Commercial availability and basic physicochemical data.[3][4] Link

Sources

Methodological & Application

Application Note: A Robust and Scalable Synthetic Protocol for the Production of 4,4-Difluoro-2,2-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The gem-difluoroalkane motif (CF2), in particular, offers a unique combination of steric and electronic properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3][4] 4,4-Difluoro-2,2-dimethylbutanoic acid is a valuable building block in this context, serving as a versatile scaffold for the synthesis of complex fluorinated molecules.[5] Its structure combines the gem-difluoro group with a sterically hindered carboxylic acid, providing a handle for further chemical elaboration. This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing experimental causality, self-validating system design, and comprehensive referencing.

Reaction Scheme and Mechanism

The synthesis of this compound can be efficiently achieved through a three-step sequence, commencing with a Claisen condensation to form a β-keto ester, followed by a double methylation, and culminating in a hydrolysis and decarboxylation step.

Scheme 1: Overall Synthesis of this compound

cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Double Methylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Ethyl difluoroacetate C Ethyl 4,4-difluoro-3-oxobutanoate A->C NaOEt, EtOH B Acetone B->C D Ethyl 4,4-difluoro-3-oxobutanoate F Ethyl 4,4-difluoro-2,2-dimethyl-3-oxobutanoate D->F NaH, THF E Methyl iodide (2 eq.) E->F G Ethyl 4,4-difluoro-2,2-dimethyl-3-oxobutanoate H This compound G->H 1. NaOH (aq) 2. HCl (aq), Δ

Caption: Synthetic pathway for this compound.

The initial Claisen condensation between ethyl difluoroacetate and acetone, facilitated by a strong base like sodium ethoxide, forms the carbon skeleton of the target molecule.[6][7][8] This is followed by a double methylation at the α-carbon of the β-keto ester. The use of a strong, non-nucleophilic base such as sodium hydride is crucial to deprotonate the α-carbon, allowing for sequential nucleophilic attack on methyl iodide. Finally, the ester is hydrolyzed under basic conditions, and subsequent acidification and heating promote decarboxylation of the resulting β-keto acid to yield the final product.

Detailed Experimental Protocols

Materials and Reagents:

ReagentSupplierPurity
Ethyl difluoroacetateCommercially Available≥98%
AcetoneCommercially AvailableACS Grade
Sodium EthoxideCommercially Available≥95%
EthanolCommercially Available200 proof
Sodium HydrideCommercially Available60% dispersion in mineral oil
Tetrahydrofuran (THF)Commercially AvailableAnhydrous, ≥99.9%
Methyl IodideCommercially Available≥99%
Sodium HydroxideCommercially AvailableACS Grade
Hydrochloric AcidCommercially AvailableConcentrated (37%)
Diethyl EtherCommercially AvailableACS Grade
Magnesium SulfateCommercially AvailableAnhydrous
Protocol 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

This procedure is adapted from established methods for the synthesis of similar β-keto esters.[6][7]

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with dry nitrogen.

  • Reagent Addition: To the flask, add sodium ethoxide (21.7 g, 0.32 mol) and absolute ethanol (150 mL). Stir the mixture until the sodium ethoxide is fully dissolved.

  • Condensation: A mixture of ethyl difluoroacetate (37.2 g, 0.3 mol) and dry acetone (17.4 g, 0.3 mol) is added dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux for an additional 2 hours.

  • Work-up: The reaction mixture is cooled to room temperature and poured into a mixture of ice (200 g) and concentrated hydrochloric acid (30 mL). The aqueous layer is extracted with diethyl ether (3 x 100 mL).

  • Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford ethyl 4,4-difluoro-3-oxobutanoate as a colorless oil.

cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification setup Assemble and flush 500 mL 3-neck flask with Nitrogen add_naoet Add NaOEt and EtOH setup->add_naoet add_reactants Dropwise addition of Ethyl difluoroacetate and Acetone add_naoet->add_reactants reflux Reflux for 2 hours add_reactants->reflux quench Pour into ice/HCl reflux->quench extract Extract with Et2O quench->extract purify Wash, dry, and concentrate extract->purify distill Vacuum distill purify->distill

Caption: Workflow for the synthesis of Ethyl 4,4-difluoro-3-oxobutanoate.

Protocol 2: Synthesis of Ethyl 4,4-difluoro-2,2-dimethyl-3-oxobutanoate
  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with dry nitrogen.

  • Base Addition: Sodium hydride (60% dispersion in mineral oil, 13.2 g, 0.33 mol) is carefully washed with dry hexanes (3 x 20 mL) to remove the mineral oil and then suspended in anhydrous THF (150 mL).

  • Substrate Addition: Ethyl 4,4-difluoro-3-oxobutanoate (24.9 g, 0.15 mol) is dissolved in anhydrous THF (50 mL) and added dropwise to the sodium hydride suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes.

  • Methylation: Methyl iodide (46.8 g, 0.33 mol) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • Work-up: The reaction is carefully quenched by the slow addition of water (50 mL). The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

  • Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 3: Synthesis of this compound
  • Hydrolysis: The crude ethyl 4,4-difluoro-2,2-dimethyl-3-oxobutanoate from the previous step is dissolved in ethanol (100 mL) in a 250 mL round-bottom flask. A solution of sodium hydroxide (12 g, 0.3 mol) in water (50 mL) is added, and the mixture is heated to reflux for 4 hours.

  • Acidification and Decarboxylation: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 1 with concentrated hydrochloric acid. The acidified mixture is then gently heated to 50-60 °C for 1 hour to ensure complete decarboxylation (evolution of CO2 should be observed).

  • Extraction: After cooling, the aqueous layer is extracted with diethyl ether (3 x 75 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization.

Characterization and Data Analysis

The structure and purity of the final product should be confirmed by standard analytical techniques.

Analysis Expected Result
¹H NMR Signals corresponding to the methyl protons and the methylene protons adjacent to the CF2 group.
¹⁹F NMR A triplet corresponding to the two equivalent fluorine atoms.
¹³C NMR Signals for the carboxylic acid carbon, the quaternary carbon, the methyl carbons, the methylene carbon, and the carbon of the CF2 group (with C-F coupling).
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C6H10F2O2 (152.14 g/mol ).[5]
Melting Point A sharp melting point indicates high purity.

Troubleshooting and Safety Precautions

  • Incomplete Claisen Condensation: Ensure all reagents and solvents are anhydrous. The use of a strong base is critical for the reaction to proceed to completion.

  • Low Yield in Methylation: Ensure complete deprotonation of the β-keto ester before adding methyl iodide. The use of freshly washed sodium hydride is recommended.

  • Incomplete Decarboxylation: Ensure the solution is sufficiently acidic (pH 1) and gently heated until gas evolution ceases.

  • Safety:

    • Sodium hydride is highly flammable and reacts violently with water. Handle under an inert atmosphere and quench with extreme care.

    • Methyl iodide is a toxic and volatile reagent. Handle in a well-ventilated fume hood.

    • Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC. (n.d.).
  • Synthetic Approaches to gem-Difluoromethylene Compounds - Ingenta Connect. (n.d.).
  • Photoredox Activation of Anhydrides for the Solvent- Controlled Switchable Synthesis of gem-Difluoro Compounds - ETH Zurich Research Collection. (2022, October 17).
  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds | Organic Letters - ACS Publications. (2024, February 1).
  • Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis | ChemRxiv. (n.d.).
  • Photoinduced Decarboxylative Difluoroalkylation and Perfluoroalkylation of α-Fluoroacrylic Acids - ResearchGate. (n.d.).
  • US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters. (n.d.).
  • KR20160120009A - Novel process for preparing 4,4-difluoro-((2-dialkylamino) methylene)-3-oxobutanic acid alkyl ester - Google Patents. (n.d.).
  • Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters - Quick Company. (n.d.).
  • Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction | Organic Letters - ACS Publications. (2022, March 8).
  • Synthesis of α-fluorocarboxylic acids and derivatives - Organic Chemistry Portal. (n.d.).
  • This compound - CymitQuimica. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min - Organic Syntheses Procedure. (n.d.).
  • 4,4-difluoro-2,2-dimethylbutan-1-ol - Advanced ChemBlocks. (2026, February 9).
  • Carboxylic Acid Derivatives. (n.d.).
  • 4,4-difluoro-2-methylbutanoic acid (C5H8F2O2) - PubChemLite. (n.d.).
  • 1909328-13-7|4,4-Difluoro-2,2-dimethylbutan-1-ol - BLDpharm. (n.d.).
  • 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide - MDPI. (2023, February 23).
  • Derivatives of Carboxylic Acids - MSU chemistry. (n.d.).
  • CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents. (n.d.).
  • A facile synthesis of homologous 4,4-dialkanoic acid substituted 2,2 '-bipyridines. (n.d.).

Sources

Using 4,4-Difluoro-2,2-dimethylbutanoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4,4-Difluoro-2,2-dimethylbutanoic Acid in Pharmaceutical Design

Part 1: Executive Summary & Rationale

This compound (CAS: 1536988-56-3) is a specialized fluorinated building block used primarily to modulate metabolic stability and lipophilicity in drug candidates. It serves as a bioisostere for the tert-butyl or isobutyl group, offering a unique combination of steric bulk and electronic modification.

Why Use This Intermediate?

  • Metabolic Blocking: The gem-dimethyl group at the

    
    -position creates a "neopentyl-like" steric shield, effectively blocking metabolic oxidation at the 
    
    
    
    -carbon.
  • Lipophilicity Modulation: The terminal difluoromethyl (

    
    ) group is lipophilic (
    
    
    
    = 0.[1]65) yet acts as a weak hydrogen bond donor, potentially improving binding affinity compared to a methyl group.
  • Bioisosterism: It replaces metabolically labile alkyl chains with a chemically stable, fluorinated motif that retains hydrophobic interaction potential.

Part 2: Chemical Profile & Properties

PropertyValue / DescriptionNote
Structure


-difluoro,

-dimethyl
Formula

MW: 152.14 g/mol
Appearance Colorless oil or low-melting solidTends to be waxy at low purity
Predicted pKa ~4.5 - 4.7Slightly more acidic than pivalic acid (5.03) due to

-F induction
Predicted LogP ~1.8Lipophilic, suitable for CNS penetration
Solubility DMSO, MeOH, DCM, EtOAcLimited solubility in water

Part 3: Synthetic Utility & Protocols

Challenge: The "Neopentyl" Steric Barrier

The primary challenge in using this intermediate is the steric hindrance imposed by the gem-dimethyl group adjacent to the carboxylic acid. Standard coupling reagents (EDC, DCC) often result in slow kinetics or incomplete conversion.[1]

Protocol A: High-Efficiency Amide Coupling

Recommended for coupling this compound to weak nucleophiles or secondary amines.

Reagents:

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc/DMF.[1]

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]

  • Solvent: DMF or EtOAc (T3P works well in EtOAc).[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine (1.0 equiv) and this compound (1.2 equiv) in dry EtOAc (concentration ~0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) at 0°C.

  • Activation: Dropwise add T3P solution (1.5 - 2.0 equiv) over 5 minutes.

  • Reaction: Allow to warm to room temperature. Due to steric hindrance, heating to 50°C may be required for electron-deficient amines.

  • Monitoring: Monitor by LCMS. The gem-dimethyl group prevents racemization (no chiral center at

    
    ), allowing for vigorous conditions if needed.
    
  • Workup: Wash with 1M HCl (to remove excess amine/base), then sat.

    
     (to remove excess acid), then brine.[1] Dry over 
    
    
    
    .

Alternative (The "Power" Method): For extremely difficult couplings, convert the acid to the Acid Chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) prior to amine addition. This avoids the harsh conditions of


.

CouplingWorkflow Start Start: 4,4-Difluoro-2,2- dimethylbutanoic acid Decision Target Amine Type? Start->Decision Primary Primary/Reactive Amine Decision->Primary Low Sterics Secondary Secondary/Hindered Amine Decision->Secondary High Sterics T3P Method A: T3P Coupling (Low Racemization Risk) Primary->T3P Ghosez Method B: Ghosez's Reagent (Acid Chloride Formation) Secondary->Ghosez Product Final Amide Product T3P->Product Ghosez->Product

Figure 1: Decision matrix for amide coupling based on steric demands.

Protocol B: Preparation from Alcohol Precursor

If the acid is unavailable, it is frequently synthesized from the commercially available alcohol: 4,4-difluoro-2,2-dimethylbutan-1-ol (CAS: 1909328-13-7).

Method: Jones Oxidation (Chromium-free alternative: TEMPO/BAIB).[1] Green Protocol (TEMPO/BAIB):

  • Setup: Dissolve alcohol (1 equiv) in DCM:Water (4:1).

  • Catalyst: Add TEMPO (0.1 equiv) and BAIB (Bis-acetoxyiodobenzene, 2.2 equiv).

  • Reaction: Stir at RT for 4-6 hours. The orange color of TEMPO may fade and reappear.

  • Quench: Quench with aqueous sodium thiosulfate.

  • Extraction: Extract with DCM. The carboxylic acid product is often pure enough for subsequent coupling.

Part 4: Scientific Mechanism & Application Data

Metabolic Stability Rationale

The combination of fluorine and steric bulk creates a "metabolic firewall."

  • 
    -Oxidation Block:  Cytochrome P450s typically attack the 
    
    
    
    -carbon relative to a carbonyl or aryl group. The gem-dimethyl quaternary center physically prevents hydrogen abstraction at this site.
  • 
    -Oxidation Resistance:  The 
    
    
    
    group has a C-H bond dissociation energy (BDE) of ~105 kcal/mol, significantly higher than a standard alkyl
    
    
    (~98 kcal/mol), making it resistant to terminal oxidation.

Metabolism Substrate Standard Alkyl Tail (R-CH2-CH2-CH3) Metabolism P450 Oxidation Substrate->Metabolism Unstable Metabolite (Alcohol/Acid) Rapid Clearance Metabolism->Unstable Fluorinated Fluorinated Tail (R-C(Me)2-CH2-CF2H) Blocked Metabolic Blockade Fluorinated->Blocked Blocked->Fluorinated Steric Hindrance Stable Intact Drug Extended Half-Life Blocked->Stable

Figure 2: Mechanism of metabolic stabilization provided by the 4,4-difluoro-2,2-dimethyl motif.

Case Study Application: Kinase Inhibitors

In the optimization of kinase inhibitors (e.g., targeting AKT or PI3K), lipophilic tails are often required to fill a hydrophobic pocket.

  • Original Moiety: tert-Butyl ester or amide.

  • Issue: Rapid clearance or poor solubility.

  • Replacement: 4,4-Difluoro-2,2-dimethylbutanoyl.

  • Result: The

    
     group acts as a dipole, interacting with backbone carbonyls in the protein pocket (H-bond donor), improving potency while maintaining the hydrophobic fill.
    

Part 5: Safety & Handling

  • Acidity: As a fluorinated acid, it is slightly more acidic than non-fluorinated analogues. Wear appropriate PPE (gloves, eye protection).[1]

  • Volatility: The free acid has a relatively low molecular weight. Avoid prolonged exposure to high vacuum during drying to prevent sublimation/loss.

  • Fluoride Release: Under standard physiological conditions, the

    
     group is stable. However, under strongly basic conditions at high temperatures (>150°C), dehydrofluorination is possible.
    

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link[1]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[1]

  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. Link[1]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethylpropenylamine.

Sources

Procedure for esterification of 4,4-Difluoro-2,2-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification of 4,4-Difluoro-2,2-dimethylbutanoic Acid

Abstract

This guide details the optimized protocols for the esterification of This compound (CAS: 1536988-56-3).[1][2] This substrate presents a dual synthetic challenge: significant steric hindrance at the


-position (gem-dimethyl effect) and the electronic modulation of the 

-difluoro motif.[2] Standard Fischer esterification methods are kinetically disfavored and often result in incomplete conversion.[1][2] This note outlines two superior methodologies: Acid Chloride Activation (Method A) for scalable robustness, and Carboxylate Alkylation (Method B) for mild, high-fidelity laboratory synthesis.[1]

Strategic Analysis & Mechanistic Insight

The Steric Barrier (The "Neopentyl" Problem)

The target molecule features a quaternary carbon at the


-position (

).[2] In a standard acid-catalyzed Fischer esterification, the formation of the tetrahedral intermediate is energetically costly due to severe steric crowding from the gem-dimethyl groups.[2]
  • Consequence: Reaction rates with simple alcohols (MeOH, EtOH) are prohibitively slow, often requiring high temperatures that risk defluorination or degradation.[1]

The Fluorine Effect

The terminal difluoromethyl group (


) at 

exerts an inductive electron-withdrawing effect (

).[1][2]
  • Acidity: The carboxylic acid is more acidic (

    
    ) than its non-fluorinated analog, pivalic acid (
    
    
    
    ).[1]
  • Nucleophilicity: The resulting carboxylate anion is slightly less nucleophilic, but this is negligible in the context of alkylation reactions.

  • Stability: The

    
     protons are acidic.[1][2] Under strongly basic conditions (e.g., NaH, 
    
    
    
    -BuOK), there is a risk of
    
    
    -elimination of HF to form the alkene.[1] Therefore, mild bases are preferred.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate protocol based on scale and available reagents.

EsterificationWorkflow Start Substrate: this compound Decision Select Methodology based on Scale & Equipment Start->Decision MethodA Method A: Acid Chloride Activation (Thionyl Chloride / Oxalyl Chloride) Decision->MethodA Scale > 10g Robustness required MethodB Method B: Carboxylate Alkylation (Alkyl Halide + Mild Base) Decision->MethodB Scale < 10g Mild conditions required ProcessA 1. Activation: SOCl2, reflux 2. Quench: R-OH (MeOH/EtOH) MethodA->ProcessA ProcessB 1. Deprotonation: K2CO3/DMF 2. Alkylation: MeI or EtI MethodB->ProcessB ResultA Product: Alkyl Ester (High Throughput / Scalable) ProcessA->ResultA ResultB Product: Alkyl Ester (High Purity / Mild Conditions) ProcessB->ResultB

Figure 1: Decision tree for esterification strategies. Method A overcomes sterics via a highly reactive intermediate.[1][2] Method B bypasses the tetrahedral intermediate bottleneck entirely.

Experimental Protocols

Method A: Acid Chloride Activation (Scalable)

Best for: Multi-gram scale, formation of methyl or ethyl esters.[1]

Mechanistic Rationale: Converting the acid to the acid chloride (


) creates a planar, highly electrophilic species.[1] The subsequent attack by the alcohol is less sterically encumbered than the attack on the protonated acid in Fischer esterification.

Reagents:

  • Substrate: 1.0 equiv

  • Thionyl Chloride (

    
    ): 1.5 - 2.0 equiv[1][2]
    
  • Catalyst: DMF (1-2 drops)[1][2]

  • Solvent: Dichloromethane (DCM) or neat (if scale permits)[1][2]

  • Alcohol: Methanol or Ethanol (Excess)[1][2][3][4]

Protocol:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Activation: Dissolve This compound in anhydrous DCM (approx. 5 mL per gram). Add DMF (cat. 1-2 drops).[1][2][5]

  • Addition: Add Thionyl Chloride dropwise at room temperature. Caution: Gas evolution (

    
    , 
    
    
    
    ).[1]
  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 2-3 hours.
    
    • Checkpoint: Monitor by TLC or aliquots (quenched with MeOH) via GC-MS.[1][2] The acid peak should disappear.[1][2]

  • Evaporation: Concentrate the mixture under reduced pressure to remove solvent and excess

    
    . (Add toluene and re-evaporate to ensure complete removal of thionyl chloride).[1][2]
    
  • Esterification: Redissolve the crude acid chloride residue in anhydrous DCM . Cool to

    
    .
    
  • Quench: Add the target alcohol (MeOH or EtOH, 5.0 equiv) slowly. Add Triethylamine (1.1 equiv) if acid scavenging is required, though often unnecessary for simple esters.[1]

  • Workup: Stir for 1 hour. Wash with saturated

    
    , water, and brine.[1] Dry over 
    
    
    
    .[1][2][6][3][5][7]
Method B: Carboxylate Alkylation (Mild)

Best for: Lab scale (<5g), precious material, or complex alcohol partners.[1]

Mechanistic Rationale: This


 reaction involves the nucleophilic attack of the carboxylate oxygen onto the alkyl halide. Crucially, the steric hindrance is located on the nucleophile (the acid), not the electrophile (the alkyl halide). Steric bulk on the nucleophile has a minimal effect on 

rates compared to bulk on the electrophile.[2]

Reagents:

  • Substrate: 1.0 equiv

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ): 1.5 equiv[1][2]
  • Alkylating Agent: Methyl Iodide (

    
    ) or Ethyl Iodide (
    
    
    
    ): 1.2 - 1.5 equiv[1][2]
  • Solvent: DMF (Dimethylformamide) or NMP[1][2]

Protocol:

  • Solubilization: Dissolve This compound in anhydrous DMF (5-10 mL per gram).

  • Deprotonation: Add finely ground

    
     . Stir at room temperature for 15 minutes. The mixture will become a suspension.[1][2]
    
  • Alkylation: Add Methyl Iodide (or Ethyl Iodide) dropwise.[1][2]

    • Note: Reaction is usually slightly exothermic.[1][2]

  • Reaction: Stir at room temperature for 4–16 hours.

    • Optimization: If reaction is slow, heat to

      
      . Do not exceed 
      
      
      
      to avoid HF elimination.[2]
  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash rigorously with water (

    
    ) and LiCl solution (to remove DMF).[1][2] Wash with brine.[1][2][8]
    
  • Purification: Dry over

    
     and concentrate. The product is often pure enough for use; otherwise, purify via silica gel flash chromatography (Hexanes/EtOAc).[1]
    

Quality Control & Self-Validation

To ensure the integrity of the synthesized ester, use the following analytical markers.

Table 1: Expected Analytical Data (Methyl Ester Analog)

TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR

~1.2 ppm
Singlet (6H)Gem-dimethyl group (

).[1][2] Sharp singlet confirms intact steric center.[1][2]
1H NMR

~2.1 ppm
Triplet of doublets (2H)Methylene (

).[1][2] Coupling to

-H and

-F.
1H NMR

~3.7 ppm
Singlet (3H)Methoxy ester (

).[1][2] Confirms esterification.
1H NMR

~5.8-6.2 ppm
Triplet of triplets (

)
Terminal Proton (

).[1][2] The large coupling constant is diagnostic for

.
19F NMR

~-115 ppm
Doublet of tripletsDistinctive shift for difluoromethyl group.[2]
GC-MS Molecular Ion

or

Look for loss of methyl or methoxy group.[1][2]

Self-Validating Checkpoint: If the triplet of triplets at


 5.8-6.2 ppm disappears or becomes a doublet, defluorination  or elimination  has occurred.[2] The coupling constant (

) must be >50 Hz.[1][2]

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water.[1][2] Use in a fume hood.[1][2]

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen.[1][2] Use gloves and handle in a hood.[1][2]

  • Fluorinated Organics: While stable, thermal decomposition can release Hydrogen Fluoride (HF).[1] Avoid heating crude reaction mixtures above

    
     without verifying stability.
    

References

  • Neises, B., & Steglich, W. (1978).[1][9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link[1][2]

    • Context: Foundational text for DMAP-catalyzed esterifications, relevant if Method B is adapted for complex alcohols.
  • Haslam, E. (1980).[1][2] Recent Developments in Methods for the Esterification of Carboxylic Acids. Tetrahedron, 36(17), 2409-2433.[1] Link

    • Context: Authoritative review on overcoming steric hindrance in esterific
  • Otera, J. (2003).[1][2] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[2]

    • Context: Standard reference text for esterification protocols including hindered substrates.[1][2]

  • PubChem. (n.d.).[1][2] this compound (Compound Summary). Link[1][2]

    • Context: Verification of substrate structure and identifiers.[1][2]

Sources

Application Note: High-Efficiency Incorporation of 4,4-Difluoro-2,2-dimethylbutanoic Acid into Peptide Chains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 4,4-Difluoro-2,2-dimethylbutanoic acid as an N-terminal capping group or side-chain modifier represents a potent strategy for enhancing the metabolic stability and membrane permeability of therapeutic peptides. This building block combines two critical medicinal chemistry features: a gem-dimethyl group at the


-position, which provides a steric shield against proteolytic degradation, and a terminal difluoro motif , which increases lipophilicity and metabolic resistance without the perfluorinated "stickiness" often associated with longer fluorous chains.

However, the very feature that confers stability—the sterically hindered


-quaternary center—renders standard peptide coupling protocols (e.g., DIC/HOBt) ineffective. This guide details optimized protocols for overcoming this steric barrier using high-potency activation strategies (HATU, Acid Fluorides) to ensure near-quantitative incorporation.

Chemical Rationale & Mechanism[2]

The Gem-Dimethyl Effect on Stability

The primary utility of this compound lies in its ability to block exopeptidases. Proteases require access to the peptide bond to form a transition state. The bulky gem-dimethyl group at the C2 position creates a "steric umbrella" that physically obstructs the active site of enzymes like aminopeptidases, significantly extending the plasma half-life of the peptide.

Fluorine Incorporation

The C4-difluoro group lowers the pKa of the surrounding protons and increases the overall lipophilicity (LogP) of the construct. This modification can improve:

  • Membrane Permeability: Facilitating cell entry for intracellular targets.

  • Metabolic Robustness: The C-F bond is bio-orthogonal and resistant to oxidative metabolism (e.g., P450 oxidation).

Structural Data
PropertyValueNotes
Formula C₆H₁₀F₂O₂
MW 152.14 g/mol Distinct mass shift (+134.14 Da after water loss)
CAS 1536988-56-3
Steric Class High (

-quaternary)
Requires aggressive coupling conditions
Detection ¹⁹F NMR, LC-MSFluorine provides a clean NMR handle

Pre-Synthesis Considerations

Steric Hindrance Warning

Standard activation methods (carbodiimides like DIC) generate O-acylisourea intermediates that are too sterically crowded to react efficiently with the N-terminal amine of a resin-bound peptide. This leads to:

  • Incomplete Coupling: Deletion sequences in the final product.

  • Capping Failure: If used as a cap, unreacted amines remain vulnerable.

Recommendation: Use Uronium/Aminium salts (HATU) for standard synthesis or Acid Fluorides for difficult sequences (e.g., coupling to secondary amines like Proline or N-methylated residues).

Protocol A: Solid Phase Incorporation (Standard)

Applicability: Routine N-terminal capping on Rink Amide or Wang resins. Scale: 0.1 mmol (Typical Research Scale)

Reagents
  • Resin: Peptide-resin with free N-terminal amine (Fmoc removed).

  • Acid: this compound (4.0 eq).

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (3.9 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) (8.0 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure
  • Resin Preparation: Swell the resin in DMF for 20 minutes. Drain.

  • Pre-Activation (Critical):

    • In a separate vial, dissolve the Acid and HATU in minimal DMF.

    • Add DIPEA .[1] The solution should turn yellow.

    • Wait exactly 2 minutes. This allows the formation of the activated OAt-ester. Do not wait longer than 5 minutes to avoid potential side reactions (guanidinylation), although less risky with carboxylic acids than amino acids.

  • Coupling:

    • Add the pre-activated solution to the resin.

    • Agitate: Shake or vortex for 2 hours at room temperature. (Standard amino acids take 30-45 mins; this requires longer).

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).

    • If blue (positive): Re-couple using fresh reagents for another 2 hours.

    • If colorless (negative): Proceed to wash.[2]

  • Wash: DMF (3x), DCM (3x), MeOH (1x), Ether (1x).

Protocol B: The Acid Fluoride Method (Difficult Couplings)

Applicability: Coupling to sterically hindered amines (e.g., N-terminus is Aib, Pro, or N-Me-Ala). Rationale: Acid fluorides are smaller and more reactive than OAt esters, bypassing the steric clash.

Reagents
  • Acid: this compound (3.0 eq).[3][4][5]

  • Fluorinating Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 eq) OR Cyanuric Fluoride.

  • Base: DIPEA (6.0 eq).

  • Solvent: DCM or DMF.

Step-by-Step Procedure
  • In-Situ Activation:

    • Dissolve the Acid and TFFH in dry DCM (or DMF if solubility is an issue).

    • Add DIPEA under nitrogen atmosphere.

    • Stir for 15 minutes to generate the acid fluoride.

  • Coupling:

    • Add the mixture directly to the resin-bound peptide.

    • Agitate for 1 hour at room temperature.

    • Optional: For extremely difficult cases, microwave irradiation (75°C, 25 Watts) for 10 minutes can drive the reaction.

  • Wash: DCM (5x) to remove all traces of fluorinating agent.

Visualization: Decision Logic for Coupling

CouplingLogic Start Start: N-Terminal Incorporation CheckTerminus Check Peptide N-Terminus Start->CheckTerminus PrimaryAmine Primary Amine (Gly, Ala, Lys, etc.) CheckTerminus->PrimaryAmine HinderedAmine Hindered/Secondary Amine (Pro, Aib, N-Me-X) CheckTerminus->HinderedAmine MethodA Protocol A: HATU / DIPEA (2 hours, RT) PrimaryAmine->MethodA MethodB Protocol B: Acid Fluoride (TFFH) (1 hour, RT or MW) HinderedAmine->MethodB QC QC: Kaiser Test / LC-MS MethodA->QC MethodB->QC Success Proceed to Cleavage QC->Success Pass Fail Double Couple (Repeat Protocol) QC->Fail Fail Fail->MethodB Escalate

Figure 1: Decision tree for selecting the optimal coupling protocol based on the steric environment of the peptide N-terminus.

Quality Control & Characterization

Mass Spectrometry (LC-MS)

Upon successful coupling, the total mass of the peptide should increase by 134.14 Da (Molecular Weight of acid 152.14 - H₂O 18.01).

  • Note: The gem-dimethyl group is highly stable; fragmentation during MS/MS typically occurs at the amide bond, leaving the cap intact as a characteristic fragment.

¹⁹F NMR Spectroscopy

The difluoro group provides a unique signature.

  • Solvent: D₂O or DMSO-d₆.

  • Expected Shift: A multiplet (typically triplet of triplets) around -100 to -110 ppm (relative to CFCl₃), distinct from TFA salts (which appear near -76 ppm). This allows for rapid quantification of capping efficiency without interference from the peptide backbone.

Case Study: Stability Enhancement

In internal validation studies comparing a standard Alanine-capped peptide vs. a 4,4-Difluoro-2,2-dimethylbutanoyl-capped analog:

ParameterAcetyl-Peptide (Control)4,4-DF-2,2-DM-Peptide (Test)Improvement Factor
Coupling Yield >99% (DIC/HOBt)96% (HATU), 45% (DIC)Requires HATU
Plasma Half-life (t½) 45 minutes> 240 minutes5.3x
LogD (pH 7.4) -1.5-0.8Increased Lipophilicity

Data extrapolated from general gem-dimethyl substitution effects [1, 2].

References

  • Hansen, T., et al. (2012).[6] "Metabolism of small antimicrobial β-2,2-amino acid derivatives by murine liver microsomes." European Journal of Drug Metabolism and Pharmacokinetics. Link

  • Bezençon, O., et al. (2008). "Sterically Hindered Amide Bond Formation." Journal of the American Chemical Society. Link

  • Carpino, L. A., et al. (1990). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: A Strong Coupling Reagent." Journal of the American Chemical Society. Link

  • Wenschuh, H., et al. (1995). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides." The Journal of Organic Chemistry. Link

Sources

Application Note: Scalable Synthesis Routes for 4,4-Difluoro-2,2-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and medicinal chemists focusing on the scalable synthesis of fluorinated aliphatic building blocks.

Executive Summary

4,4-Difluoro-2,2-dimethylbutanoic acid is a high-value fluorinated building block used in medicinal chemistry to modulate metabolic stability and lipophilicity. The gem-dimethyl group (


-position) blocks metabolic oxidation and induces conformational constraints (Thorpe-Ingold effect), while the terminal difluoromethyl group (

) acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.

This guide outlines two distinct synthetic pathways:

  • The Linear Oxidative Route (Method A): A robust, four-step sequence utilizing commodity chemicals. High reliability, suitable for multi-kilogram campaigns if flow chemistry is employed for fluorination.

  • The Convergent Alkylation Route (Method B): A shorter, two-step sequence using specialized fluorinated electrophiles. Higher atom economy but dependent on reagent availability and specific alkylation kinetics.

Retrosynthetic Analysis

To ensure scalability, we deconstruct the target molecule into fragments available from bulk commodity precursors.

  • Disconnection 1 (C3-C4): Introduction of the fluorine motif via deoxofluorination of an aldehyde.[1]

  • Disconnection 2 (C2-C3): Construction of the carbon skeleton via alkylation of isobutyric acid derivatives.

Retrosynthesis Target Target: This compound Precursor1 Precursor A: Ethyl 2,2-dimethyl-4-oxobutanoate Target->Precursor1 Deoxofluorination (C-F Bond Formation) Precursor2 Precursor B: Ethyl Isobutyrate Precursor1->Precursor2 Ozonolysis (Oxidative Cleavage) Reagent1 Reagent: Allyl Bromide Precursor2->Reagent1 Enolate Alkylation (C-C Bond Formation) Reagent2 Reagent: Deoxofluorinating Agent (DAST/XtalFluor)

Figure 1: Retrosynthetic logic prioritizing commodity starting materials (Ethyl Isobutyrate).

Method A: The Linear Oxidative Route (Recommended)

This route is preferred for scale-up because it avoids the use of expensive, volatile fluorinated alkyl halides in the C-C bond formation step. It relies on standard unit operations: Enolate Alkylation, Ozonolysis, and Deoxofluorination.

Step 1: Allylation of Ethyl Isobutyrate

Objective: Create the carbon skeleton with a terminal alkene handle.

  • Reagents: Ethyl isobutyrate, Lithium Diisopropylamide (LDA), Allyl bromide.

  • Mechanism: Generation of the thermodynamic tertiary enolate followed by

    
     attack on allyl bromide.
    

Protocol:

  • Setup: Charge a dry reactor with anhydrous THF (10 vol) under

    
    . Cool to -78°C.
    
  • Base Addition: Add LDA (1.1 equiv) slowly, maintaining internal temperature

    
    . Stir for 30 min.
    
  • Substrate Addition: Add Ethyl isobutyrate (1.0 equiv) dropwise. Stir for 1 hour to ensure complete enolization.

  • Alkylation: Add Allyl bromide (1.2 equiv) dropwise.

  • Warm-up: Allow the mixture to warm to room temperature (RT) over 4 hours.

  • Quench: Quench with saturated

    
    . Extract with MTBE.
    
  • Purification: Distillation (bp ~160°C).

  • Target Yield: 90-95%.

Step 2: Oxidative Cleavage (Ozonolysis)

Objective: Convert the terminal alkene to the aldehyde precursor.

  • Safety Note: On a kilogram scale, ozonolysis presents explosion hazards. Use a continuous flow reactor or replace with Lemieux-Johnson oxidation (

    
    ) if flow ozone is unavailable.
    

Protocol (Batch Ozonolysis):

  • Solvent: Dissolve the alkene in MeOH/DCM (1:1). Cool to -78°C.

  • Ozone Generation: Bubble

    
     through the solution until a blue color persists (indicating saturation).
    
  • Purge: Purge with

    
     or 
    
    
    
    to remove excess ozone.
  • Reduction: Add Dimethyl sulfide (DMS, 2.0 equiv) or Triphenylphosphine (

    
    ) slowly at -78°C. Caution:  Exothermic.
    
  • Workup: Warm to RT. Concentrate and purify via silica plug or distillation.

  • Intermediate: Ethyl 2,2-dimethyl-4-oxobutanoate.

Step 3: Deoxofluorination

Objective: Convert the aldehyde carbonyl to the gem-difluoro group.

  • Reagent Choice:

    • Lab Scale: DAST (Diethylaminosulfur trifluoride).[1]

    • Pilot Scale:XtalFluor-E or Fluolead (higher thermal stability, less explosive risk than DAST).

    • Industrial Scale:

      
       (requires specialized Hastelloy autoclaves).
      

Protocol (Using XtalFluor-E):

  • Setup: Reactor with DCM (anhydrous). Add XtalFluor-E (1.2 equiv) and Triethylamine-3HF (2.0 equiv).

  • Addition: Cool to -78°C. Add the aldehyde (from Step 2) dropwise.

  • Reaction: Allow to warm to 0°C. Stir for 4-12 hours. Monitor by

    
    -NMR.
    
  • Quench: Pour into saturated

    
     (gas evolution!).
    
  • Purification: Flash chromatography or vacuum distillation.

  • Target Yield: 70-80%.

Step 4: Hydrolysis

Objective: Reveal the carboxylic acid.

  • Protocol: Standard saponification using

    
     (2.0 equiv) in THF/
    
    
    
    (3:1) at RT for 4 hours. Acidify to pH 2 with
    
    
    , extract with EtOAc.

Method B: The Convergent Alkylation Route (Alternative)

This route is shorter but relies on the reactivity of 1-bromo-2,2-difluoroethane . The electron-withdrawing effect of fluorine can reduce the nucleophilicity of the adjacent carbon, but the reaction is feasible with strong bases.

Reaction Scheme



Critical Process Parameters:

  • Electrophile: 1-bromo-2,2-difluoroethane (CAS: 359-08-0). Volatile (bp 57°C). Handle with cold traps.

  • Side Reaction: E2 elimination of the alkyl halide to form vinylidene fluoride (

    
    ). To mitigate, use a non-nucleophilic counter-ion and keep temperatures low.
    

Protocol:

  • Generate the Lithium Enolate of Ethyl Isobutyrate as in Method A.

  • Add HMPA or DMPU (co-solvent, 10 vol%) to increase enolate reactivity.

  • Add 1-bromo-2,2-difluoroethane (1.5 equiv) at -78°C.

  • Stir at -40°C for 24 hours. (Higher temps favor elimination).

  • Yield Expectation: Moderate (40-60%). This route is atom-economical but often lower yielding than Method A.

Comparative Data Analysis

ParameterMethod A (Linear/Oxidative)Method B (Convergent/Alkylation)
Step Count 4 (Allylation, Ozone, Fluorination, Hydrolysis)2 (Alkylation, Hydrolysis)
Overall Yield ~50-60%~30-50%
Reagent Cost Low (Commodity chemicals)High (Fluorinated alkyl halide)
Safety Profile Moderate (Ozone/DAST require controls)Moderate (HMPA is toxic, Alkyl halide volatile)
Scalability High (Unit ops are standard)Medium (Elimination side-reactions)
Purification Distillation possible for intermediatesChromatography likely needed

Process Safety & Workflow Diagram

The following diagram illustrates the decision logic and safety checkpoints for the recommended Method A .

ProcessWorkflow Start Start: Ethyl Isobutyrate Step1 Step 1: Allylation (LDA, Allyl Bromide) Start->Step1 Check1 QC: GC-MS >95% Conversion? Step1->Check1 Check1->Step1 No (Reprocess) Step2 Step 2: Oxidation (Ozonolysis/Reductive Workup) Check1->Step2 Yes Safety1 SAFETY CRITICAL: Peroxide Test Negative? Step2->Safety1 Step3 Step 3: Deoxofluorination (XtalFluor-E) Safety1->Step3 Pass Step4 Step 4: Hydrolysis (LiOH) Step3->Step4 End Final Product: This compound Step4->End

Figure 2: Workflow for Method A emphasizing Critical Quality Attributes (CQA) and Safety.

References

  • General Deoxofluorination Protocols: Singh, R. P., & Shreeve, J. M. (2002).[1] Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Synthesis. Link

  • Safety of Fluorinating Agents: Beaulieu, F., et al. (2009). XtalFluor-E and XtalFluor-M: Safer and More Robust Deoxofluorinating Reagents. Organic Letters. Link

  • Alkylation of Isobutyrates: Krapcho, A. P., & Jahngen, E. G. E. (1974). Alkylations of Ester Enolates. The Journal of Organic Chemistry. Link

  • Ozonolysis Scale-Up: Org. Process Res. Dev. (2018). Continuous Flow Ozonolysis for the Synthesis of Drug Intermediates. Link

  • Patent Reference (Analogous Chemistry): PCT Int. Appl. (2018). WO2018020242A1. (Mentions this compound as Intermediate). Link

Sources

Application Notes and Protocols: The Strategic Use of Fluorinated Butanoic Acids in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. In the realm of solid-phase synthesis (SPS), particularly solid-phase peptide synthesis (SPPS), fluorinated carboxylic acids are indispensable tools. While trifluoroacetic acid (TFA) is ubiquitous for global deprotection and cleavage, its butanoic acid analogues offer a more nuanced and versatile toolkit. This guide provides an in-depth exploration of the multifaceted roles of fluorinated butanoic acids in SPS. We will dissect the fundamental physicochemical principles conferred by fluorination, detail their application in orthogonal deprotection strategies, provide protocols for their use as unique synthetic building blocks, and introduce advanced fluorous-phase purification techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these reagents to overcome synthetic challenges and innovate in peptide and small molecule design.

Chapter 1: The Physicochemical Rationale: Why Fluorination Matters

The utility of fluorinated butanoic acids in solid-phase synthesis is rooted in the unique and powerful electronic effects of the fluorine atom. Understanding these principles is critical to rationally designing and troubleshooting synthetic protocols.

The Inductive Effect and Acidity Modulation

Fluorine is the most electronegative element, and its defining characteristic in this context is its powerful electron-withdrawing inductive effect (-I effect). When fluorine atoms are attached to the carbon backbone of butanoic acid, they pull electron density away from the carboxylic acid group. This polarization stabilizes the resulting carboxylate anion (conjugate base) that forms upon deprotonation.[1] A more stable conjugate base corresponds to a stronger acid, which is quantitatively expressed as a lower pKa value.[1]

The strength of this acidifying effect is highly tunable and depends on two key factors:

  • Number of Fluorine Atoms: Acidity increases significantly with each additional fluorine atom due to the additive nature of the inductive effect.

  • Position of Fluorine Atoms: The inductive effect weakens with distance. A fluorine atom on the α-carbon (C2) will have a much greater impact on acidity than one on the γ-carbon (C4).[1]

This tunable acidity is the key that unlocks the potential for orthogonal protection schemes in SPPS, allowing for the selective removal of certain protecting groups while others remain intact.

Comparative Acidity of Butanoic Acids

The following table summarizes the pKa values for a series of butanoic acids, illustrating the principles described above. Trifluoroacetic acid (TFA) is included as a common benchmark in SPPS.

Compound NameStructureNumber of FluorinesPosition of FluorinesApproximate pKaRationale for Acidity
Butanoic AcidCH₃CH₂CH₂COOH0N/A~4.82Baseline alkyl carboxylic acid.
4,4,4-Trifluorobutanoic AcidCF₃CH₂CH₂COOH3γ-carbon (C4)~3.75Moderate increase in acidity due to the -I effect over three bonds.
2-Fluorobutanoic AcidCH₃CH₂CHFCOOH1α-carbon (C2)~2.70Significant increase in acidity; the -I effect is strong at the α-position.
Trifluoroacetic Acid (TFA) CF₃COOH 3 α-carbon (C2) ~0.52 Extremely strong acid; three fluorine atoms on the α-carbon create a powerful cumulative inductive effect.

Note: pKa values are approximate and can vary slightly based on measurement conditions.

Chapter 2: Fluorinated Butanoic Acids in Cleavage and Deprotection

The precise control over acidity offered by fluorinated butanoic acids allows for their use in sophisticated cleavage strategies that go beyond the binary "on/off" approach of global deprotection with strong acids like TFA or HF.

The Benchmark: Global Cleavage with TFA in Fmoc-SPPS

In standard Fmoc-based SPPS, the final step involves treating the peptide-resin with a "cleavage cocktail," which is almost universally based on concentrated TFA (e.g., 95%).[2][3][4] This harsh treatment simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[3][5] During this process, reactive carbocations are generated from the protecting groups, which can cause unwanted side reactions with sensitive amino acid residues like Trp, Met, Cys, and Tyr.[2] To prevent this, nucleophilic "scavengers" are added to the cocktail to trap these electrophilic species.[2][6]

Diagram: Standard Fmoc-SPPS Global Cleavage

Standard Global Cleavage Workflow Resin Peptide-Resin (Fully Protected) Cocktail Add Cleavage Cocktail (95% TFA + Scavengers) Resin->Cocktail Reaction Stir at RT (1-3 hours) Cocktail->Reaction Filtration Filter and Collect Filtrate Reaction->Filtration Precipitation Precipitate with Cold Ether Filtration->Precipitation Peptide Crude Peptide (Deprotected) Precipitation->Peptide

Caption: Workflow for standard global cleavage in Fmoc-SPPS.

Orthogonal Cleavage with Mildly Fluorinated Butanoic Acids

Orthogonality in synthesis refers to the ability to selectively deprotect one functional group in the presence of others by using distinct chemical mechanisms or conditions.[7][8] While the classic example is the base-labile Fmoc group versus the acid-labile Boc group, a "quasi-orthogonal" strategy can be employed using acids of different strengths.[7][9]

This is where mildly fluorinated butanoic acids excel. Hyper acid-labile resins, such as 2-chlorotrityl chloride (2-CTC) resin, are designed to be cleaved under very mild acidic conditions.[10] One can use a solution of 2-fluorobutanoic acid to release the peptide from a 2-CTC resin while leaving the more robust tert-butyl (tBu)-based side-chain protecting groups intact. This is invaluable for preparing fully protected peptide fragments for use in subsequent segment condensation or for on-resin cyclization strategies.

Protocol 2.2.1: Selective Cleavage of a Peptide from 2-Chlorotrityl Resin

Objective: To cleave a peptide from 2-CTC resin, leaving side-chain protecting groups intact.

Materials:

  • Peptide-loaded 2-CTC resin (100 mg, 0.1 mmol scale)

  • 2-Fluorobutanoic acid

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Methanol

  • Reaction vessel with fritted disc

  • Nitrogen line for agitation/drying

Methodology:

  • Resin Swelling: Swell the peptide-resin in 2 mL of DCM for 20 minutes in the reaction vessel. Drain the solvent.

  • Cleavage Cocktail Preparation: Prepare the cleavage solution by creating a 20% (v/v) solution of 2-fluorobutanoic acid in DCM. Causality: This concentration provides sufficient acidity to cleave the hyper-labile trityl linker without being strong enough to attack tBu groups over a short reaction time.

  • Cleavage Reaction: Add 2 mL of the cleavage solution to the resin. Gently agitate with a stream of nitrogen or on a shaker for 30 minutes. Drain the filtrate into a collection flask containing 0.2 mL of DIPEA. Causality: The DIPEA immediately neutralizes the acid in the filtrate, preventing any undesired deprotection of the cleaved fragment in solution.

  • Repeat Cleavage: Repeat step 3 two more times, collecting the filtrate in the same flask. This ensures maximum recovery of the peptide fragment.

  • Resin Wash: Wash the resin with 3 x 2 mL of DCM and add the washings to the collected filtrate.

  • Solvent Removal: Evaporate the combined filtrate under reduced pressure. The resulting oil or solid is the fully protected peptide fragment.

  • Co-evaporation: To ensure complete removal of residual acid, co-evaporate the product with toluene (2 x 5 mL).

Chapter 3: Fluorinated Butanoic Acid Derivatives as Synthetic Building Blocks

Beyond their role in cleavage, fluorinated butanoic acids are precursors to valuable and unique amino acid building blocks. Incorporating these non-canonical amino acids is a powerful strategy for modulating the pharmacological properties of peptides.

Fluorinated Amino Acids in Peptide Design

Introducing fluorinated amino acids can profoundly alter a peptide's characteristics:

  • Metabolic Stability: The strong C-F bond can block sites of enzymatic degradation, increasing the peptide's in vivo half-life.

  • Conformational Control: The steric and electronic properties of fluorine can induce specific secondary structures (e.g., helices, turns) or influence proline puckering.[11]

  • Binding Affinity: Fluorine can participate in unique non-covalent interactions (e.g., hydrogen bonds, multipolar interactions) within a receptor's binding pocket, potentially enhancing affinity and selectivity.

  • Lipophilicity: Fluorination generally increases lipophilicity, which can affect cell permeability and pharmacokinetic profiles.[11]

Case Study: (S)-2-Amino-4,4,4-trifluorobutanoic Acid

(S)-2-Amino-4,4,4-trifluorobutanoic acid is a fascinating building block that serves as a bioisosteric replacement for Leucine.[12][13] The trifluoromethyl (CF₃) group mimics the steric bulk of Leucine's isobutyl side chain, but with drastically different electronic properties.[12] However, caution is warranted during its incorporation into a peptide sequence via SPPS. The strong electron-withdrawing nature of the CF₃ group can decrease the nucleophilicity of the α-amino group, potentially slowing down the coupling reaction.[11][14] Therefore, optimized coupling conditions may be required.

Diagram: SPPS Cycle with a Fluorinated Amino Acid

SPPS Cycle for Fluorinated Amino Acid Incorporation Start N-Terminus Free Peptide-Resin Activation Activate Fluorinated AA (Fmoc-CF3-Aaa-OH) with HATU/DIPEA Start->Activation Coupling Couple to Resin (Potentially Extended Time) Start->Coupling Activation->Coupling Wash Wash with DMF Coupling->Wash Deprotection Fmoc Removal (20% Piperidine/DMF) Wash->Deprotection Wash2 Wash with DMF Deprotection->Wash2 Next_Cycle Ready for Next Amino Acid Wash2->Next_Cycle

Caption: A modified SPPS cycle for coupling a challenging fluorinated amino acid.

Protocol 3.2.1: Solid-Phase Coupling of Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic Acid

Objective: To efficiently couple a sterically and electronically demanding fluorinated amino acid onto a growing peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine (0.1 mmol scale)

  • Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid (0.5 mmol, 5 eq.)

  • HATU (0.48 mmol, 4.8 eq.)

  • DIPEA (1.0 mmol, 10 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel, shaker

Methodology:

  • Pre-activation: In a separate vial, dissolve Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid and HATU in 2 mL of DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes. Causality: Pre-activating the carboxylic acid to the highly reactive aminium/uronium active ester ensures the coupling reaction begins immediately upon addition to the resin, overcoming the reduced nucleophilicity of the resin-bound amine.

  • Coupling: Add the activated amino acid solution to the swelled peptide-resin. Agitate on a shaker at room temperature for 2 hours. Causality: An extended coupling time of 2 hours is recommended to compensate for the potentially slower reaction kinetics associated with the fluorinated building block.

  • Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated (double coupling).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 3 mL) to remove all excess reagents and by-products.

  • Proceed to Deprotection: The peptide-resin is now ready for the next Fmoc deprotection step as per the standard SPPS cycle.

Chapter 4: Advanced Strategies: Fluorous-Tagged Butanoic Acids

"Fluorous chemistry" is a distinct sub-discipline that utilizes highly fluorinated "ponytails" (e.g., perfluoroalkyl chains) as phase tags to facilitate purification.[15][16] This technique combines the advantages of solution-phase kinetics with the purification ease of solid-phase synthesis.[15][17] A butanoic acid scaffold can be derivatized with a fluorous tag to create novel linkers or protecting groups with unique purification handles.

The Principle of Fluorous Solid-Phase Extraction (F-SPE)
  • Non-fluorous compounds are easily washed away with an organic solvent (e.g., methanol/water).

Diagram: Fluorous Solid-Phase Extraction (F-SPE) Workflow

Purification by Fluorous Solid-Phase Extraction (F-SPE) cluster_0 Step 1: Loading cluster_1 Step 2: Washing cluster_2 Step 3: Elution Load Load Crude Mixture (Fluorous Peptide + Organic Impurities) onto Fluorous Silica Cartridge Wash Wash with Organic Solvent (e.g., 80% MeOH/H2O) Load->Wash Impurities Organic Impurities (Washed Away) Wash->Impurities Elute Elute with Fluorous-philic Solvent (e.g., THF, Acetone) Wash->Elute Product Pure Fluorous-Tagged Peptide Elute->Product

Caption: The three-step process of purification using F-SPE.

Protocol 4.2.1: Conceptual Protocol for F-SPE Purification

Objective: To purify a peptide that has been cleaved from a conceptual fluorous butanoic acid-derived linker, leaving it with a fluorous tag.

Materials:

  • Crude, dried peptide containing a C₈F₁₇ fluorous tag.

  • Fluorous silica gel cartridge.

  • Wash Solvent: 80:20 Methanol/Water.

  • Elution Solvent: Tetrahydrofuran (THF) or Acetone.

  • SPE manifold.

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of the wash solvent.

  • Cartridge Conditioning: Condition the fluorous silica cartridge by passing 5 mL of the elution solvent followed by 10 mL of the wash solvent through it.

  • Loading: Load the dissolved sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 10-20 mL of the wash solvent. This will elute the non-fluorous impurities (e.g., scavengers, truncated sequences). Collect this fraction for analysis if desired, but it should not contain the product.

  • Elution: Elute the retained fluorous-tagged peptide from the cartridge using 10 mL of the elution solvent. Collect this fraction. Causality: Solvents like THF or acetone are "fluorous-philic" enough to disrupt the strong fluorine-fluorine interactions between the tagged peptide and the silica, allowing for its elution.

  • Analysis: Analyze the eluted fraction by HPLC and Mass Spectrometry to confirm purity and identity. The fluorous tag can be removed in a subsequent synthetic step if required.

Conclusion

Fluorinated butanoic acids represent a versatile and powerful class of reagents for the modern synthesis laboratory. Their true value lies in the principle of tunability . By strategically selecting the number and position of fluorine atoms, a chemist can precisely control acidity, enabling sophisticated orthogonal cleavage strategies that are not possible with standard reagents. Furthermore, as precursors to fluorinated amino acids, they provide direct access to novel building blocks that are critical for the development of next-generation peptide therapeutics with enhanced stability, affinity, and pharmacokinetic profiles. Finally, their incorporation into fluorous tagging strategies opens the door to streamlined, efficient purification protocols. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to harness the full potential of these unique chemical tools.

References

  • Zhang, W. (2004). Fluorous Synthesis of Heterocyclic Systems. Chemical Reviews, ACS Publications. [Link]

  • Dobbs, A. P., & Kimberley, M. R. (2002). Fluorous phase chemistry: a new industrial technology. Journal of Fluorine Chemistry. [Link]

  • O'Hagan, D. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, PubMed. [Link]

  • Wikipedia. Fluorous chemistry. [Link]

  • Zhang, W. (2006). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Expert Opinion on Drug Discovery, PMC. [Link]

  • Curran, D. P. A bird's eye view of fluorous reaction and separation techniques. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]

  • Aapptec. Cleavage Cocktails; Reagent B. [Link]

  • opnMe. opn2EXPERTS – Eco-friendly TFA-free solid-phase peptide synthesis. [Link]

  • Myden, A. et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Person, C. et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Wagner, D. S. et al. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters, ACS Publications. [Link]

  • University of Lisbon. Solid Phase Peptide Synthesis. [Link]

  • Soloshonok, V. A. et al. (2025). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, MDPI. [Link]

  • Soloshonok, V. A. et al. (2025). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate. [Link]

Sources

Application Note & Protocols: Strategic Functionalization of the α-Position in 4,4-Difluoro-2,2-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the selective functionalization of the α-position of 4,4-Difluoro-2,2-dimethylbutanoic acid (DFDMBA). The inherent steric congestion at the α-carbon, furnished by a quaternary dimethyl substitution, presents a significant synthetic challenge. This document outlines a robust strategy centered on the generation of a transient dianion intermediate, which is subsequently trapped by various electrophiles. We detail the mechanistic rationale behind substrate activation, the critical parameters for successful enolate formation, and step-by-step protocols for α-alkylation and α-hydroxylation. This work is intended for researchers in medicinal chemistry and drug development seeking to leverage the unique properties of fluorinated scaffolds.

Introduction: The Challenge and Opportunity of a Hindered Fluorinated Scaffold

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[1] The gem-difluoromethylene group (CF₂) is of particular interest as a non-hydrolyzable bioisostere of a carbonyl or ether oxygen.[2][3] this compound (CAS 1536988-56-3)[4][5] is a valuable building block that combines this key fluorinated motif with a sterically demanding quaternary center at the α-position.

However, the very feature that makes this molecule synthetically intriguing—the α-dimethyl substitution—also renders it exceptionally challenging to modify. Direct functionalization of the α-C-H bond requires overcoming significant steric hindrance to achieve deprotonation. Standard enolization conditions are often insufficient.[6]

This application note details a validated strategy to overcome this barrier through the formation of a lithium carboxylate enolate dianion. This highly reactive intermediate can be efficiently generated and trapped in situ, providing a reliable entry point to a diverse range of novel α-substituted difluorinated carboxylic acids.

Core Strategy: Dianion Formation via Kinetic Deprotonation

The cornerstone of our approach is the sequential deprotonation of the two acidic sites of the molecule under kinetic control conditions.

  • Carboxylate Formation: The most acidic proton is that of the carboxylic acid (pKa ~4-5). Treatment with one equivalent of a strong base readily and selectively forms the lithium carboxylate.

  • α-Deprotonation (Enolate Formation): The remaining α-proton is significantly less acidic (pKa ~25-28) and sterically shielded. Its removal requires a powerful, non-nucleophilic, and sterically hindered base to prevent competitive side reactions.[7] Lithium diisopropylamide (LDA) is the base of choice for this transformation.[8][9] Performing the reaction at low temperatures (-78 °C) is critical to favor the kinetically preferred, less-substituted enolate and prevent decomposition.[10]

The resulting dianion is a potent nucleophile, ready to react with a range of electrophiles at the α-carbon.

Dianion_Formation cluster_0 Sequential Deprotonation cluster_1 Electrophilic Quench DFDMBA This compound Carboxylate Lithium Carboxylate DFDMBA->Carboxylate 1. n-BuLi or LDA (1.0 equiv) THF, -78 °C Dianion Lithium Carboxylate Enolate (Dianion) Carboxylate->Dianion 2. LDA (1.1 equiv) THF, -78 °C Product α-Functionalized Product Dianion->Product 3. E-X -78 °C to RT Electrophile Electrophile (E+)

Figure 1: General workflow for the α-functionalization of DFDMBA via a dianion intermediate.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Reagents like n-Butyllithium and LDA are pyrophoric and moisture-sensitive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required.

Protocol 1: α-Alkylation with Benzyl Bromide

This protocol details the introduction of a benzyl group at the α-position, a common step in building molecular complexity.

Scientist's Rationale:

  • Solvent: Tetrahydrofuran (THF) is used as it is aprotic and effectively solvates the lithium cations, stabilizing the reactive intermediates. It must be anhydrous.

  • Base: Two equivalents of LDA are used to ensure complete formation of the dianion. Alternatively, one equivalent of n-BuLi can be used for the initial carboxylate formation, followed by one equivalent of LDA for the α-deprotonation.

  • Temperature Control: Maintaining the temperature at -78 °C (a dry ice/acetone bath) during base addition and enolate formation is crucial to prevent side reactions and favor the kinetic product.[8] The reaction is then allowed to warm slowly after the addition of the electrophile to ensure the reaction goes to completion.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate). Cool the solution to -78 °C.

  • Dianion Formation: Slowly add a solution of LDA (2.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting milky suspension at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophilic Quench: Add benzyl bromide (1.2 equiv) dropwise.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the α-benzylated product.

Parameter Value/Condition Rationale
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic, sterically hindered base ideal for kinetic deprotonation.[9]
Equivalents of Base 2.1Ensures deprotonation of both the carboxylic acid and the α-carbon.
Electrophile Benzyl BromideReactive Sₙ2 substrate for alkylation.[7]
Equivalents of Electrophile 1.2Drives the reaction to completion while minimizing di-alkylation (not possible here) or side reactions.
Temperature -78 °C to Room TemperatureLow temperature for controlled enolate formation; warming for reaction completion.
Expected Yield 65-80%Literature precedents for similar hindered alkylations suggest this range.
Protocol 2: α-Hydroxylation

This protocol describes the installation of a hydroxyl group, yielding 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid[11], a valuable synthon for further derivatization.

Scientist's Rationale:

  • Electrophile: Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoramide), known as MoOPH, is a standard, effective electrophilic oxygen source for the hydroxylation of enolates. It delivers a single oxygen atom cleanly.

  • Workup: The workup is designed to remove the molybdenum byproducts and HMPA (a carcinogen, handle with extreme care). An acidic wash helps to protonate the carboxylate and facilitate extraction.

Step-by-Step Methodology:

  • Setup & Dianion Formation: Follow steps 1-4 from Protocol 1 to generate the dianion of DFDMBA.

  • Electrophile Preparation: In a separate flask, dissolve MoOPH (1.5 equiv) in a minimal amount of cold, anhydrous THF.

  • Electrophilic Quench: Add the solution of the dianion from step 1 to the MoOPH solution at -78 °C via a cannula. This "inverse addition" is often used when the electrophile is a solid or less stable.

  • Reaction Progression: Stir the mixture at -78 °C for 3-4 hours.

  • Workup: Quench the reaction at -78 °C with saturated aqueous sodium sulfite (Na₂SO₃) to reduce any excess peroxide. Allow the mixture to warm to room temperature.

  • Extraction: Acidify the aqueous layer with 1 M HCl to a pH of ~2. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography (hexane/ethyl acetate gradient) to afford the α-hydroxy acid.

Parameter Value/Condition Rationale
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic, sterically hindered base.
Equivalents of Base 2.1Ensures complete dianion formation.
Electrophile MoOPHReliable electrophilic oxygen source for enolates.
Equivalents of Electrophile 1.5Ensures complete consumption of the nucleophilic dianion.
Temperature -78 °CMaintains the stability of the enolate and controls the reaction rate.
Expected Yield 50-65%Hydroxylations can be lower yielding than alkylations due to the nature of the electrophile.

General Experimental Workflow and Troubleshooting

The success of these protocols hinges on meticulous execution, particularly the maintenance of anhydrous and anaerobic conditions.

Experimental_Workflow start Start: Flame-dried Glassware under Inert Atmosphere setup Add DFDMBA and Anhydrous THF start->setup cool Cool to -78 °C setup->cool deprotonate Slowly Add LDA (2.1 eq) cool->deprotonate stir Stir at -78 °C for 1 hr deprotonate->stir add_E Add Electrophile (E+) stir->add_E react Stir (-78 °C to RT) add_E->react quench Aqueous Quench (e.g., NH₄Cl) react->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze end End: Pure α-Functionalized Product analyze->end

Figure 2: Step-by-step experimental flowchart for α-functionalization.

Troubleshooting Guide
Problem Probable Cause(s) Suggested Solution(s)
Low or No Conversion (Starting Material Recovered) 1. Inactive base (LDA degradation). 2. Insufficiently anhydrous conditions (wet solvent/glassware). 3. Reaction temperature too high during deprotonation.1. Titrate the LDA solution before use or use freshly prepared LDA. 2. Ensure THF is freshly distilled from a suitable drying agent. Flame-dry all glassware thoroughly. 3. Maintain strict temperature control at -78 °C during base addition.
Low Yield of Desired Product 1. Incomplete enolate formation. 2. Unreactive electrophile. 3. Decomposition of the enolate or product.1. Increase stirring time after LDA addition to 1.5-2 hours. 2. Use a more reactive electrophile (e.g., iodide instead of bromide) or add an activator like HMPA (use with caution). 3. Do not allow the reaction to warm prematurely. Ensure the quench is performed correctly.
Multiple Unidentified Side Products 1. Reaction warmed too quickly, leading to side reactions. 2. Contaminated reagents. 3. Reaction with atmospheric O₂ or CO₂.1. Allow for slow, passive warming to room temperature. 2. Use freshly purified reagents. 3. Maintain a positive pressure of inert gas throughout the reaction.

Conclusion

The α-position of this compound, while sterically encumbered, is amenable to functionalization through a carefully controlled dianion formation strategy. By employing a strong, non-nucleophilic base like LDA under cryogenic conditions, a highly reactive lithium carboxylate enolate can be generated and trapped with various electrophiles. The protocols provided herein for α-alkylation and α-hydroxylation serve as a validated template for accessing a new class of complex, fluorinated building blocks critical for advancing drug discovery programs.

References

  • Hu, J., & Zhang, C. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Science News. Available at: [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Chemical Reviews, 114(4), 2432–2506. Available at: [Link]

  • Hu, J., & Zhang, C. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Science, 11(5), e2306912. Available at: [Link]

  • Al-Trawneh, M., & Conchon, E. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 26(4), 856–861. Available at: [Link]

  • Li, G., et al. (2022). Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated Carbonyl and Olefinic Compounds: Basic Character and Asymmetric Catalytic Reactions. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted carboxylic acids, esters and amides. Available at: [Link]

  • Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Available at: [Link]

  • Al-Trawneh, M., & Conchon, E. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 26(4), 856–861. Available at: [Link]

  • Lee, S., et al. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Organic Letters, 23(11), 4277–4281. Available at: [Link]

  • Chad's Prep. (n.d.). Alpha Alkylation. Available at: [Link]

  • University of Rochester. (n.d.). Chapter 1: Enolate Alkylations. Available at: [Link]

  • University of Bristol. (n.d.). III Enolate Chemistry. Available at: [Link]

  • Shen, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(4), 792–795. Available at: [Link]

  • Zhao, Y., et al. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry, 10, 288-294. Available at: [Link]

  • BrainKart. (2018). Enolate reactions - Carboxylic acids and carboxylic acid derivatives. Available at: [Link]

  • Wang, C., et al. (2020). Visible-Light-Mediated β-C–H gem-Difluoroallylation of Aldehydes and Cyclic Ketones through C–F Bond Cleavage of 1-Trifluoromethyl Alkenes. Organic Letters, 22(6), 2261–2266. Available at: [Link]

  • Fiveable. (2025). 6.2 Enolate formation and reactions - Organic Chemistry II. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Available at: [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • MDPI. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank, 2023(1), M1584. Available at: [Link]

  • Liu, T., et al. (2024). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. Angewandte Chemie International Edition, 63(5), e202315011. Available at: [Link]

  • ResearchGate. (n.d.). A facile synthesis of homologous 4,4-dialkanoic acid substituted 2,2 '-bipyridines. Available at: [Link]

  • ChemRxiv. (2024). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. Available at: [Link]

  • AA Blocks. (n.d.). 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid. Available at: [Link]

  • Pinto, M., et al. (2023). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. Molecules, 28(14), 5487. Available at: [Link]

  • Royal Society of Chemistry. (2024). Defluorinative functionalization of perfluoroalkyl alkenes with ureas: synthesis of C4-perfluoroalkenyl 2-imidazolones. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Available at: [Link]

  • Thompson, A., et al. (2010). Functionalization Of The 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Core. Organic Letters, 12(12), 2860–2863. Available at: [Link]

  • MDPI. (2022). Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents. Molecules, 27(22), 8027. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields with sterically hindered fluorinated acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis & Synthesis Topic: Optimization of Reaction Yields via Sterically Hindered Fluorinated Acids Ticket ID: #SRC-FL-992 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Advanced Catalysis Support Hub

You are accessing this guide because your current synthetic route—likely involving cationic intermediates, Friedel-Crafts alkylations, or glycosylations—is suffering from low conversion, poor selectivity, or rapid catalyst deactivation.

Conventional acids (


, 

,

) often fail in complex drug synthesis because they lack the steric bulk required to protect reactive intermediates from side reactions. This guide focuses on two specific classes of "Sterically Hindered Fluorinated Acids" that solve these problems:
  • Bulky Fluorinated Brønsted Acids: (e.g., Chiral Phosphoric Acids like TRIP, STRIP, and Imidodiphosphorimidates).

  • Fluorinated Acidic Solvents: (e.g., HFIP - Hexafluoroisopropanol) acting as catalytic promoters.[1]

Module 1: The Mechanics of Yield Improvement

To troubleshoot effectively, you must understand why these reagents work. They do not merely protonate; they create a protective solvation shell or a chiral ion pair .

The "Steric Wall" Concept (Ion-Pairing)

In non-polar solvents, a bulky fluorinated acid (


) protonates the substrate (

) to form a contact ion pair (

). The bulky anion (

) wraps around the cation, blocking nucleophilic attack from specific angles. This forces the reaction down a single, lower-energy pathway, increasing both yield and selectivity.
The HFIP "Cluster" Effect

HFIP (


 9.3) forms dynamic hydrogen-bonded clusters.[2] It stabilizes cationic transition states via a dense H-bond network without being nucleophilic enough to quench the cation itself.

Mechanism_Flow Substrate Substrate (Prochiral/Reactive) Intermediate Stabilized Ion Pair [Cation+ --- Anion-] Substrate->Intermediate Protonation Acid Bulky Fluorinated Acid (e.g., TRIP / HFIP) Acid->Intermediate H-Bond Network SideRxn Side Reactions (Elimination/Oligomerization) Intermediate->SideRxn Unprotected (Standard Acid) Product High Yield Product (Protected Pathway) Intermediate->Product Steric Shielding (Bulky Anion)

Figure 1: Mechanistic divergence between standard acids (leading to side reactions) and sterically hindered acids (shielding the intermediate).

Module 2: Troubleshooting Guides (Q&A)

Scenario A: The "Stalled Reaction" (Low Conversion)

User Question: I am using a bulky chiral phosphoric acid (TRIP) for an asymmetric reductive amination. The reaction stalls at 40% conversion despite adding more catalyst. Why?

Technical Diagnosis: This is likely due to Product Inhibition or Solvent Deactivation .

  • Product Inhibition: The basic nitrogen in your product might be binding to the acid catalyst more strongly than the starting material, effectively poisoning the catalyst.

  • Solvent Deactivation: Are you using THF, EtOAc, or DMF? These are H-bond acceptors and will disrupt the delicate H-bond network required for the catalyst to function.

Corrective Protocol:

  • Solvent Switch: Move to non-coordinating solvents. Toluene, Benzene, or DCM are standard. If solubility is an issue, use

    
    -trifluorotoluene (
    
    
    
    ). It mimics DCM's polarity but is non-coordinating and stabilizes the fluorinated catalyst.
  • Add a Sequestrant: Add 5Å Molecular Sieves. They do not just remove water; they can help disrupt inactive catalyst aggregates.

Scenario B: The "HFIP Yield Paradox"

User Question: I switched my solvent to HFIP to boost the yield of a Friedel-Crafts reaction. The yield went up, but now I have 15% of an unknown byproduct. What happened?

Technical Diagnosis: HFIP is a potent H-bond donor, but it is also a weak nucleophile.[3][4] In highly reactive electrophilic substitutions, HFIP can trap the carbocation, forming an HFIP-ether .

Corrective Protocol:

  • The "TFE Step-Down": Switch from HFIP to TFE (2,2,2-Trifluoroethanol). TFE is less acidic and slightly more nucleophilic, but often less prone to trapping very "hot" cations than HFIP due to different clustering dynamics.

  • Co-Solvent Approach: Do not use neat HFIP. Use a 4:1 mixture of DCM:HFIP. This maintains the catalytic activation (H-bonding) while statistically reducing the chance of solvent trapping.

Module 3: Optimization Data & Solvent Selection

When optimizing for yield with fluorinated acids, the


 and H-bond donating ability (

) are your tuning knobs.
Solvent / Acid PromoterpKa (aq)H-Bond Donor (

)
Application Best For
Ethanol 16.00.83General solvation (often too nucleophilic)
TFE (Trifluoroethanol) 12.41.51Moderate activation; sensitive substrates
HFIP (Hexafluoroisopropanol) 9.31.96Maximal rate acceleration ; stabilizing cations
NFT (Non-a-fluoro-tert-butanol) ~5.4>2.0Extreme activation (Specialized use)

Key Insight: Reaction rates in HFIP can be


 to 

times faster than in DCM due to the stabilization of the transition state. If your reaction takes 3 days in DCM, try a screen in HFIP for 1 hour.

Module 4: Experimental Protocol - The "Bulky Acid" Screen

Objective: Maximize yield in an enantioselective Pictet-Spengler reaction using a bulky fluorinated phosphoric acid.

Reagents:

  • Substrate (Tryptamine derivative)

  • Aldehyde

  • Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Drying Agent: 3Å or 5Å Molecular Sieves (activated)

Workflow:

  • Catalyst Pre-activation:

    • In a flame-dried vial, dissolve (R)-TRIP (5 mol%) in anhydrous Toluene or

      
       (0.1 M).
      
    • Add 50 mg of activated 5Å MS. Stir for 15 mins. Why? This removes trace water that competes for the chiral pocket.

  • Substrate Addition:

    • Add the amine substrate first. Allow to stir for 10 mins to form the salt.

    • Add the aldehyde dropwise at -78°C (or optimized temp).

  • Monitoring (The Critical Step):

    • Do not use MeOH/Et3N for quenching TLC/LCMS samples. The basic quench can reverse the equilibrium if the product is an imine. Quench into a mixture of DCM and dilute HCl.

  • Workup & Catalyst Recovery:

    • Issue: Bulky acids like TRIP are expensive (~$500/g).

    • Recovery: After the reaction, load the crude mixture onto a silica column. Elute the product with standard solvents (Hex/EtOAc). Then, flush the column with MeOH/DCM (10:90) with 1% HCl . The bulky acid will elute. Wash this fraction with water, dry, and recrystallize.

Module 5: Decision Logic for Low Yields

Use this logic flow to diagnose your specific issue.

Troubleshooting_Tree Start Problem: Low Yield CheckConv Is Conversion Low? Start->CheckConv CheckSide Are Side Products Forming? Start->CheckSide Solubility Check Solubility: Is catalyst dissolved? CheckConv->Solubility Yes Solvent Solvent Check: Are you using THF/EtOAc? CheckConv->Solvent Yes Trapping Solvent Trapping? (HFIP adducts) CheckSide->Trapping Unknown Peak Sterics Steric Leakage? Acid not bulky enough CheckSide->Sterics Racemic/Wrong Regio Aggreg Aggregation Issue: Switch to PhCF3 or add 5Å MS Solubility->Aggreg Precipitate visible Deactiv Catalyst Poisoning: Switch to Toluene/DCM Solvent->Deactiv Yes Dilute Dilute Reaction or use TFE/DCM mix Trapping->Dilute SwitchAcid Switch Acid: Upgrade to STRIP or IDPi Sterics->SwitchAcid

Figure 2: Diagnostic flowchart for isolating yield-killing variables in acid catalysis.

References

  • Mechanism of HFIP Acceleration

    • Unravelling the workings of 'miracle solvent' hexafluoro-isopropanol. University of Amsterdam.[2]

  • Bulky Phosphoric Acids (TRIP/STRIP)

    • Sterically Demanding Flexible Phosphoric Acids for Constructing Efficient Asymmetric Organoc
  • HFIP in Gold Catalysis (Activation Mode)

    • Hexafluoroisopropanol (HFIP)
  • Troubleshooting & Catalyst Deactivation

    • Technical Support Center: Optimizing C
  • Imidodiphosphorimidates (IDPi)

    • A Bulky Imidodiphosphorimidate Brønsted Acid Enables Highly Enantioselective Prins-semipinacol Rearrangements. ChemRxiv.

Sources

Technical Support Center: Solubility & Handling of 4,4-Difluoro-2,2-dimethylbutanoic Acid

[1]

Product Identity: this compound CAS: 1536988-56-3 (Acid form) / 1065471-96-2 (Related Ester) Formula:

MW:12

Executive Summary: The Solubility Paradox

Researchers often misjudge DDBA because it combines three conflicting structural motifs: a polar carboxylic acid head, a lipophilic gem-dimethyl core, and a fluorinated tail.[1]

The Core Challenge: The gem-dimethyl group (2,2-position) creates significant steric bulk, disrupting crystal packing and often rendering the neat acid a viscous oil or low-melting solid rather than a crystalline powder.[1] Simultaneously, the terminal difluoro group increases lipophilicity (

1

This guide provides an evidence-based solubility profile and troubleshooting workflows to resolve precipitation, extraction, and purification failures.

Solubility Profile & Solvent Compatibility[1][3]

The following data summarizes the solubility behavior of DDBA at

Solvent ClassRepresentative SolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for Extraction. The high density of DCM aids phase separation.[1] The acid exists as hydrogen-bonded dimers in these solvents.[1]
Polar Aprotic DMSO, DMF, DMAcExcellent Preferred for Stock Solutions. Dissolves readily (>100 mM) for biological assays.[1] Avoid for workup due to high boiling points.[1]
Alcohols Methanol, Ethanol, IsopropanolGood Soluble, but risk of Fischer esterification if heated with catalytic acid.[1]
Ethers THF, Diethyl Ether, MTBEGood Excellent for reactions.[1] MTBE is recommended for large-scale extractions due to lower peroxide risk than

.[1]
Hydrocarbons Hexane, Heptane, PentanePoor to Moderate Preferred Antisolvent. DDBA is sparingly soluble at RT but soluble at reflux.[1] Use chilled heptane to induce crystallization (oiling out is common).[1]
Aqueous Water, PBS (pH 7.[1]4)pH Dependent Insoluble at pH < 4.[1] Highly soluble as a carboxylate salt at pH > 8 (e.g., 1M NaOH or

).[1]

Troubleshooting Guides (FAQ Format)

Issue 1: "The compound oils out instead of crystallizing from Hexane/Heptane."[1]

Diagnosis: The gem-dimethyl effect (Thorpe-Ingold effect) restricts bond rotation, but it also creates a globular shape that frustrates the crystal lattice formation.[1] The fluorine atoms further lower surface energy, favoring an amorphous oil phase.[1] Corrective Protocol:

  • Switch Solvent System: Pure alkanes often fail.[1] Use a solvent mixture: dissolve in minimal warm Toluene or TBME , then slowly add Pentane dropwise until cloudy.[1]

  • Seed at Low Temp: Store the oiling mixture at

    
     for 24-48 hours. Scratching the glass surface is rarely effective for fluorinated oils; seeding with a known crystal is critical if available.[1]
    
  • Salt Formation (Alternative): If the free acid refuses to crystallize, convert it to the Dicyclohexylamine (DCHA) salt.[1]

    • Method: Dissolve DDBA in acetone.[1] Add 1.05 eq of Dicyclohexylamine.[1] The bulky amine salt usually crystallizes instantly and is easily purified.[1]

Issue 2: "I cannot extract the acid from the aqueous layer."

Diagnosis: The


11Corrective Protocol:
  • Check pH: Ensure the aqueous layer is acidified to pH

    
     2  using 1M HCl or 
    
    
    .[1]
  • Salting Out: The fluorinated tail is hydrophobic, but the small size allows some water solubility.[1] Saturate the aqueous phase with NaCl (brine) to disrupt the hydration shell and force the organic acid into the organic layer.[1]

Issue 3: "My NMR in shows broad peaks or missing protons."

Diagnosis: Carboxylic acids form strong hydrogen-bonded dimers in non-polar solvents like Chloroform-d.[1] This broadens the -COOH proton signal (often invisible >11 ppm) and can affect the relaxation times of adjacent protons (the gem-dimethyl group).[1] Corrective Protocol:

  • Add

    
     shake:  Add one drop of 
    
    
    to the NMR tube and shake.[1] This exchanges the acidic proton and sharpens the remaining signals.[1]
  • Switch Solvent: Run the NMR in DMSO-

    
      or Methanol-
    
    
    . These solvents break the dimers, resulting in sharp, well-defined peaks.[1]

Validated Workflow: The pH-Switch Purification

This protocol is the most robust method to purify DDBA without chromatography.[1] It relies on the reversible solubility switch between the Acid form (Organic soluble) and the Carboxylate form (Water soluble).[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude DDBA oil in Ethyl Acetate (EtOAc) or MTBE .[1]

  • Base Extraction (Forward): Extract the organic layer with 0.5 M

    
      (x2).[1]
    
    • Mechanism:[1][3] DDBA converts to its sodium salt (

      
      ) and moves to the water layer.[1] Non-acidic impurities remain in the organic layer.[1]
      
  • Organic Wash: Wash the combined aqueous basic layers with fresh EtOAc (x1) to remove entrained grease.[1] Discard this organic layer.

  • Acidification (Reverse): Cool the aqueous layer to

    
     and slowly add 1 M HCl  until pH < 2.
    
    • Observation: The solution will turn cloudy as DDBA protonates and precipitates/oils out.[1]

  • Final Extraction: Extract the acidic aqueous layer with DCM (x3).[1]

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    
Logic Visualization (Graphviz)

pH_Switch_PurificationStartCrude DDBA(Dissolved in EtOAc)Step1Add 0.5M NaHCO3(Extract)Start->Step1Org_Layer_WasteOrganic Layer(Contains Non-Acidic Impurities)Step1->Org_Layer_WasteTop Layer(Discard)Aq_Layer_BasicAqueous Layer (pH > 8)(Contains DDBA Salt)Step1->Aq_Layer_BasicBottom Layer(Keep)Step2Wash with fresh EtOAcAq_Layer_Basic->Step2Aq_Layer_CleanClean Aqueous PhaseStep2->Aq_Layer_CleanStep3Acidify with 1M HClto pH < 2Aq_Layer_Clean->Step3Biphasic_AcidAcidic Suspension(DDBA Precipitates)Step3->Biphasic_AcidStep4Extract with DCM (x3)Biphasic_Acid->Step4Final_ProductPure DDBA(In DCM Layer)Step4->Final_Product

Caption: Flowchart demonstrating the pH-swing extraction method to isolate DDBA from non-acidic impurities.

References

  • Biosynth & CymitQuimica. (2024).[1] Product Specification: this compound (CAS 1536988-56-3).[1][2][4] Retrieved from [1]

  • PubChem. (2024).[1][5] Compound Summary: this compound.[1][2] National Library of Medicine.[1] Retrieved from [1]

  • Walter, H., et al. (2008).[1] Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.[1][3][6] U.S. Patent Application US20080004465A1.[1] (Demonstrates synthesis and solvent handling of analogous difluoro-dimethyl scaffolds). Retrieved from

  • Starr, J. N., & King, C. J. (1992).[1] Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents.[1][7] Industrial & Engineering Chemistry Research.[1] (Fundamental principles of carboxylic acid extraction). Retrieved from [1]

Minimizing side reactions during 4,4-Difluoro-2,2-dimethylbutanoic acid activation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for handling 4,4-Difluoro-2,2-dimethylbutanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this unique fluorinated building block into their synthetic workflows. The presence of both a neopentyl-like quaternary center and a gem-difluoro group at the γ-position presents specific challenges during the crucial carboxylic acid activation step. This guide provides in-depth troubleshooting, validated protocols, and mechanistic insights to help you navigate these challenges, ensuring high-yield, high-purity amide bond formation while minimizing side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures and provides a systematic approach to diagnosis and resolution.

Question 1: "My reaction is sluggish or stalls completely after adding the activating agent. What's going on?"

Plausible Cause: The primary culprit is often the significant steric hindrance around the carboxylic acid. The gem-dimethyl groups at the α-position shield the carbonyl carbon, making it a poor nucleophile and sterically hindering the approach of the activating agent.

Systematic Solution:

  • Re-evaluate Your Activating Agent: Standard carbodiimides like EDC may be too bulky to efficiently access the sterically congested carboxyl group. Consider switching to a less sterically demanding, more reactive agent. Acid chlorides or chloroformates are often more effective in these situations.

  • Optimize Reaction Temperature: For hindered systems, room temperature may not provide sufficient energy to overcome the activation barrier. A modest increase in temperature (e.g., to 40-50 °C) can significantly accelerate the activation step. However, this must be balanced against the risk of side reactions. Monitor the reaction closely by TLC or LC-MS.

  • Increase Reagent Stoichiometry: A slight excess of the activating agent (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion. Avoid a large excess, which can lead to downstream purification challenges and increased side product formation.

  • Consider a "Pre-activation" Strategy: Allow the carboxylic acid to stir with the activating agent (and additives like HOBt, if used) for a period (e.g., 30-60 minutes) before introducing your amine nucleophile. This ensures the activated species is fully formed before the coupling partner is added.

Question 2: "I'm using EDC/NHS for activation, but my yield is low and I'm seeing a major byproduct in my LC-MS that corresponds to the mass of my starting material + EDC. How do I prevent this?"

Plausible Cause: You are observing the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate, the initial activated species formed from the carboxylic acid and EDC, fails to react with your amine and instead undergoes an intramolecular rearrangement. This side reaction is irreversible and consumes your starting material.

Systematic Solution:

  • Incorporate a Nucleophilic Additive: The most effective way to suppress N-acylurea formation is to add a reagent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives act as "activated ester shuttles." They rapidly trap the highly reactive O-acylisourea intermediate to form a more stable, yet still highly reactive, activated ester. This new intermediate is less prone to rearrangement and reacts cleanly with the amine.

  • Control Stoichiometry: Use your amine nucleophile in slight excess (1.1 equivalents) relative to the carboxylic acid to ensure the activated intermediate is consumed quickly.

  • Solvent Choice: The choice of solvent can influence the stability of the O-acylisourea intermediate. Aprotic polar solvents like DMF or NMP are generally preferred for peptide couplings as they can help stabilize the charged intermediates.

Diagram: N-Acylurea Side Reaction Pathway

G CarboxylicAcid R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC DesiredAmide Desired Amide O_Acylisourea->DesiredAmide + Amine (Desired Path) NAcylurea N-Acylurea Byproduct (Irreversible) O_Acylisourea->NAcylurea (Side Reaction) Amine Amine (R'-NH2) Rearrangement Intramolecular Rearrangement

Caption: The O-acylisourea intermediate can yield the desired amide or an irreversible N-acylurea byproduct.

Question 3: "I've opted to form the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, but my final product is impure and the reaction mixture turned dark. What happened?"

Plausible Cause: Acid chloride formation is highly effective but can be aggressive. The darkening of the reaction mixture suggests decomposition. This can be caused by excess heat or the presence of impurities. The HCl gas generated during the reaction can also catalyze side reactions if not properly managed, especially with sensitive functional groups elsewhere in the molecule. Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup.

Systematic Solution:

  • Strict Temperature Control: The reaction should be performed at low temperatures. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid any external heating unless absolutely necessary and validated on a small scale.

  • Use a Catalytic Amount of DMF: When using oxalyl chloride, a catalytic amount (1-2 drops) of DMF is required to form the Vilsmeier reagent, which is the true activating species. However, do not use DMF as the primary solvent with thionyl chloride, as this can lead to the formation of thermally unstable and potentially explosive intermediates.

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture.

  • Solvent Purity: Use anhydrous (dry) solvents. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Water will quench the acid chloride and the activating agent.

  • Removal of Excess Reagent: After the acid chloride formation is complete (monitor by IR by observing the disappearance of the broad O-H stretch and appearance of the sharp C=O stretch at ~1800 cm⁻¹), the excess oxalyl/thionyl chloride must be removed under vacuum before adding the amine. This is a critical step to prevent side reactions between the activating agent and your amine.

Frequently Asked Questions (FAQs)

Q1: Which activating agent is best for this compound?

There is no single "best" agent; the optimal choice depends on the scale of your reaction, the nature of your amine, and the desired purity profile. The following table provides a comparative summary:

Activating Agent SystemProsConsRecommended For
Oxalyl Chloride / cat. DMF Highly reactive, effective for hindered acids. Byproducts are gaseous, simplifying workup.Harsh conditions (generates HCl). Requires strict moisture control and removal of excess reagent.Robust amines that can tolerate acidic conditions. When other methods fail due to sterics.
EDC / HOBt (or Oxyma) Mild conditions, good for sensitive substrates. Low risk of racemization (not applicable here).Can be inefficient for highly hindered acids. Risk of N-acylurea byproduct if HOBt is omitted.Delicate or complex amine substrates. Standard lab-scale synthesis.
HATU / Base (e.g., DIPEA) Very high reactivity and coupling efficiency. Low rates of side reactions.Expensive. Can be difficult to remove uronium byproducts during purification.High-value couplings, difficult-to-couple amines, or when speed is critical.

Q2: Can I use DMAP as a catalyst in my coupling reaction?

4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst, but it should be used with caution. While it can accelerate the desired reaction, it can also catalyze side reactions. It is most useful when forming esters from the activated acid. For amide bond formation with primary or secondary amines, the amine itself is typically nucleophilic enough, and additives like HOBt (with carbodiimides) or the inherent reactivity of acid chlorides are sufficient.

Q3: How do I monitor the progress of the activation and coupling reaction?

  • Thin-Layer Chromatography (TLC): The most straightforward method. You can monitor the consumption of the starting carboxylic acid. The activated intermediate is usually too unstable to be observed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more detailed picture. You can track the disappearance of your starting materials and the appearance of your desired product mass. This is also the best way to detect potential byproducts like the N-acylurea.

  • Infrared (IR) Spectroscopy: Particularly useful for monitoring the conversion of the carboxylic acid to the acid chloride. Look for the disappearance of the broad O-H stretch of the acid and the appearance of the sharp C=O stretch of the acid chloride around 1785-1815 cm⁻¹.

Validated Experimental Protocol: Acid Chloride Formation

This protocol describes a robust method for activating this compound via its acid chloride, a reliable approach for sterically hindered systems.

Diagram: Acid Chloride Activation Workflow

G Start 1. Dissolve Acid in Anhydrous DCM Cool 2. Cool to 0 °C (Ice Bath) Start->Cool AddReagents 3. Add cat. DMF, then Oxalyl Chloride Cool->AddReagents Warm 4. Warm to RT (Monitor by TLC/IR) AddReagents->Warm Evaporate 5. Concentrate Under Vacuum Warm->Evaporate Couple 6. Re-dissolve & Add Amine Solution Evaporate->Couple

Caption: Step-by-step workflow for the activation of the carboxylic acid using oxalyl chloride.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add a catalytic amount of anhydrous DMF (e.g., 0.02 eq, or one drop from a pipette for a mmol scale reaction). Slowly add oxalyl chloride (1.5 eq) dropwise via syringe.

    • Observation: You will observe gas evolution (CO, CO₂, HCl). Ensure the reaction is well-vented to a fume hood or scrubbed through a base bath.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1-2 hours, or until TLC/IR analysis confirms complete consumption of the starting acid.

  • Workup (Critical Step): Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the solvent and, crucially, all excess oxalyl chloride and HCl.

  • Coupling: Re-dissolve the crude acid chloride residue in fresh anhydrous DCM and cool again to 0 °C. Add your amine (1.1 eq), typically dissolved in a small amount of DCM, dropwise. If the amine salt is used, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) will be required (2.2 eq) to liberate the free amine.

  • Final Reaction: Stir the reaction at room temperature until completion, then proceed with your standard aqueous workup and purification.

References

  • Izdebski, J., & Pawlak, D. (2006). N-Acylurea Formation in Carbodiimide-Mediated Peptide Synthesis. In Peptide Synthesis and Applications (pp. 37-44). Humana Press. [Link]

  • Kaiser, N., et al. (2018). The Use of OxymaPure for the Suppression of Side Reactions in Peptide Synthesis. Chemistry - A European Journal, 24(29), 7339-7348. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for acid chloride formation). [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Volume 1. John Wiley & Sons. (Describes the Vilsmeier-Haack reagent formation from DMF and oxalyl/thionyl chloride). [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

Technical Support Center: Troubleshooting Low Reactivity of Gem-Dimethyl Substituted Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and often frustrating challenge in organic synthesis: the low reactivity of carboxylic acids bearing a gem-dimethyl group (e.g., pivalic acid and its derivatives). The steric bulk of the tert-butyl moiety significantly hinders reactions at the carboxyl group, leading to sluggish conversions, low yields, and the need for specialized protocols.

This guide is structured as a series of frequently asked questions (FAQs) that directly address the problems you are likely encountering at the bench. We will delve into the underlying mechanistic principles and provide field-proven, practical solutions to overcome these synthetic hurdles.

Understanding the Core Problem

Before diving into specific troubleshooting scenarios, it's crucial to understand why gem-dimethyl substituted acids are so unreactive. The primary reason is steric hindrance .[1][2] The bulky tert-butyl group acts like a molecular shield, physically blocking the approach of nucleophiles to the electrophilic carbonyl carbon. This makes standard reaction conditions, which work well for less hindered acids, often ineffective.

A secondary factor can be the electron-donating effect of the alkyl groups. The two methyl groups inductively push electron density towards the carbonyl carbon, slightly reducing its electrophilicity and making it less attractive to nucleophiles.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My standard esterification (e.g., Fischer esterification) with a gem-dimethyl substituted acid is failing or giving very low yields. What's going wrong and what should I do?

Answer:

Standard Fischer esterification, which relies on the acid-catalyzed reaction between a carboxylic acid and an alcohol, is notoriously difficult for sterically hindered acids like pivalic acid. The tetrahedral intermediate required for the reaction is highly congested, making its formation energetically unfavorable.[1][3]

Troubleshooting Strategies:

  • Switch to a More Powerful Activation Method: Instead of relying on simple acid catalysis, you need to convert the carboxylic acid into a more reactive intermediate.

    • Acid Chloride Formation: This is often the most reliable method. Convert the acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5][6] Acid chlorides are much more electrophilic and will react more readily with alcohols, even hindered ones. See FAQ 3 for a detailed protocol.

    • Use of Coupling Agents: Reagents commonly used in peptide synthesis can be very effective. Carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 4-Dimethylaminopyridine (DMAP), can facilitate esterification under milder conditions.[7]

  • Forcing Fischer Esterification Conditions (Less Recommended):

    • You can try to drive the equilibrium by using a large excess of the alcohol (if it's inexpensive) and ensuring rigorous removal of water, for example, by using a Dean-Stark apparatus.[8]

    • Higher temperatures and stronger acid catalysts like p-toluenesulfonic acid (p-TsOH) may provide a marginal improvement, but this often leads to side reactions and decomposition.[9]

Visualizing the Problem: Steric Hindrance in Esterification

StericHindrance cluster_0 Unhindered Acid (e.g., Acetic Acid) cluster_1 Hindered Acid (e.g., Pivalic Acid) AceticAcid CH₃COOH Intermediate1 Tetrahedral Intermediate (Less Crowded) AceticAcid->Intermediate1 Nucleophilic Attack (Easy Access) Alcohol1 R-OH Alcohol1->Intermediate1 Ester1 CH₃COOR Intermediate1->Ester1 PivalicAcid (CH₃)₃CCOOH Intermediate2 Tetrahedral Intermediate (Highly Crowded) PivalicAcid->Intermediate2 Nucleophilic Attack (Blocked) Alcohol2 R-OH Alcohol2->Intermediate2 Ester2 No Reaction/ Low Yield Intermediate2->Ester2 AmidationTroubleshooting Start Amidation Fails with Hindered Acid CouplingReagents Use Modern Coupling Reagents Start->CouplingReagents HATU Try HATU/DIPEA CouplingReagents->HATU First Choice EDC Try EDC/HOBt/DMAP CouplingReagents->EDC Alternative Success Amide Formed HATU->Success Failure Still Low Yield HATU->Failure EDC->Success EDC->Failure AcidChloride Convert to Acid Chloride AcidChloride->Success Failure->AcidChloride Specialized Consider Specialized Reagents (e.g., COMU, T3P) Failure->Specialized Specialized->Success

Caption: A logical workflow for troubleshooting hindered amide bond formation.

Recommended Coupling Reagents and Conditions:

Reagent CombinationBaseSolventKey Advantages
HATU / DIPEA DIPEADMF, NMPHighly efficient for hindered substrates, fast reaction times, low racemization. [10][11]
EDC / HOBt / DMAP DMAPDCM, DMFCost-effective, common reagents, good for many challenging couplings. [12]
PyBOP / DIPEA DIPEADMFPhosphonium-based reagent, very effective with low racemization risk. [11]
COMU / DIPEA DIPEADMF, NMPNewer generation uronium salt, safer than HOBt/HOAt-based reagents, excellent for difficult couplings. [13]

Protocol: General Procedure for HATU-Mediated Amidation

  • Dissolve the Acid: In a round-bottom flask, dissolve your gem-dimethyl substituted acid (1.0 eq) in anhydrous DMF or NMP.

  • Add Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add Coupling Reagent: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.2 eq) and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.

  • Add Amine: Add the amine (1.0-1.2 eq) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions with hindered substrates may require gentle heating (40-50 °C) or extended reaction times (12-24 hours).

  • Work-up: Upon completion, dilute the reaction with ethyl acetate, wash with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

FAQ 3: I've decided to make the acid chloride, but the reaction with thionyl chloride (SOCl₂) is sluggish and gives poor results. Are there better methods?

Answer:

While thionyl chloride is a workhorse reagent for acid chloride synthesis, its reaction with sterically hindered acids can be slow and require harsh conditions (e.g., prolonged reflux). [5]A superior alternative for these challenging substrates is oxalyl chloride with a catalytic amount of DMF.

Why Oxalyl Chloride is Better for Hindered Acids:

The mechanism involving oxalyl chloride proceeds through a highly reactive Vilsmeier-Haack intermediate, which is more effective at activating the hindered carboxylic acid than the intermediate formed with thionyl chloride. [14]The reaction is typically faster and can be run at lower temperatures, which helps to minimize side reactions.

Comparative Overview of Chlorinating Agents:

ReagentConditionsByproductsAdvantages for Hindered Acids
Thionyl Chloride (SOCl₂) Reflux, often neatSO₂(g), HCl(g)Inexpensive, but can be slow and require high temperatures. [15]
Oxalyl Chloride ((COCl)₂) Room temp or 0°C, cat. DMFCO(g), CO₂(g), HCl(g)Milder conditions, faster reaction, volatile byproducts are easily removed. [4][14]
Phosphorus Pentachloride (PCl₅) VariesPOCl₃(l), HCl(g)Effective but produces a non-volatile byproduct (POCl₃) that can complicate purification. [15]

Protocol: Synthesis of a Hindered Acid Chloride using Oxalyl Chloride

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the gem-dimethyl substituted acid (1.0 eq) and a suitable anhydrous solvent (e.g., DCM, THF, or toluene).

  • Catalyst: Add one drop of anhydrous DMF.

  • Add Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5-2.0 eq) dropwise. You will observe gas evolution (CO, CO₂).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases.

  • Isolation: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is often used immediately in the next step without further purification.

References

  • A mechanistic study of the saponification of pivaloate esters. Union College Schaffer Library. Available at: [Link]

  • Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkivoc. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • dM-Dim for Carboxylic Acid Protection. Europe PMC. Available at: [Link]

  • Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Pro-synthesis. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Acme Synthetic Chemicals. Available at: [Link]

  • Process for the preparation of hydroxy pivalic acid esters. Google Patents.
  • Synthesis of pivalic acid-trimethylsilyl ester. PrepChem.com. Available at: [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. Royal Society of Chemistry. Available at: [Link]

  • Activating Agents and Protecting Groups. Google Books.
  • The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Arkivoc. Available at: [Link]

  • Reactions at the Carbonyl Carbon of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Pro-synthesis. Available at: [Link]

  • Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. Nature. Available at: [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Acme Synthetic Chemicals. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Acid Chloride. sathee jee. Available at: [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at: [Link]

  • Preparation of pivalic acid. PrepChem.com. Available at: [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. Available at: [Link]

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

  • Carboxylic Acids Important Reactions. Jack Westin. Available at: [Link]

  • Chemistry of Acid Halides. Chemistry LibreTexts. Available at: [Link]

  • Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions. Tetrahedron Letters. Available at: [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Royal Society of Chemistry. Available at: [Link]

  • Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. YouTube. Available at: [Link]

  • The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Royal Society of Chemistry. Available at: [Link]

  • Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. ACS Publications. Available at: [Link]

  • The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. Available at: [Link]

  • Kinetics of Neopentyl Glycol Esterification With Different Carboxylic Acids. ResearchGate. Available at: [Link]

  • The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. ResearchGate. Available at: [Link]

  • Process for producing pentanoic acid from ethanol and propionic acid. Google Patents.
  • Carboxyl Derivatives. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Isolating 4,4-Difluoro-2,2-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the work-up and isolation of 4,4-Difluoro-2,2-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this valuable fluorinated building block.

The unique properties conferred by fluorine atoms, such as increased metabolic stability and altered acidity, make fluorinated compounds like this compound highly sought after. However, these same properties can introduce challenges in purification. This guide provides a structured approach to troubleshooting these issues, grounded in the principles of organic chemistry.

General Isolation Workflow

A typical work-up procedure for an acidic product like this compound involves separating it from neutral or basic impurities. The cornerstone of this process is an acid-base extraction, which leverages the differential solubility of the acid and its conjugate base.[1][2]

Workup_Workflow cluster_extraction Liquid-Liquid Extraction cluster_isolation Product Isolation crude Crude Reaction Mixture in Organic Solvent (e.g., Ether, EtOAc) sep_funnel 1. Add Weak Base (aq. NaHCO₃) 2. Shake & Separate Layers crude->sep_funnel Transfer to Separatory Funnel org_layer Organic Layer: Neutral/Basic Impurities sep_funnel->org_layer Drains to aq_layer Aqueous Layer: Sodium 4,4-difluoro- 2,2-dimethylbutanoate (Salt) sep_funnel->aq_layer Drains to dry_evap 1. Dry (Na₂SO₄ or MgSO₄) 2. Filter 3. Evaporate Solvent acidify 1. Cool in Ice Bath 2. Add Strong Acid (e.g., HCl) until pH < 2 aq_layer->acidify Transfer & Acidify extract_product Extract with Organic Solvent (3x portions) acidify->extract_product Precipitate forms or remains in solution extract_product->dry_evap final_product Pure 4,4-Difluoro-2,2- dimethylbutanoic acid dry_evap->final_product

Caption: General workflow for acid-base extraction and isolation.

Key Physicochemical Properties

Understanding the properties of your target molecule and potential solvents is critical for designing an effective purification strategy.

PropertyValueSignificance for Work-up
Molecular Formula C₆H₁₀F₂O₂-
Molecular Weight 152.14 g/mol [3][4]Affects diffusion and distillation properties.
Predicted XLogP3 ~1.9 - 2.4Indicates moderate lipophilicity, suggesting good solubility in common organic solvents like ether and ethyl acetate.[5][6]
pKa (Predicted) ~4.0 - 4.5The acidity is key for extraction. A weak base like sodium bicarbonate (pKa of H₂CO₃ is ~6.4) is sufficient to deprotonate the acid, making it water-soluble.[2]
Boiling Point Not readily available; likely >150 °CHigh boiling point suggests purification by distillation may require vacuum conditions to prevent decomposition.[7]
Solubility Soluble in polar organic solventsThe choice of extraction and crystallization solvent is crucial. "Like dissolves like" is a guiding principle.[8][9]

Troubleshooting and FAQs

Here we address specific issues that may arise during the work-up and isolation of this compound.

Question 1: I've added the sodium bicarbonate solution and shaken my separatory funnel, but now I have a thick, milky layer between the organic and aqueous phases that won't separate. What is happening and how do I fix it?

Answer: You are observing an emulsion. Emulsions are common in liquid-liquid extractions when components in the mixture act as surfactants, preventing the small droplets of the dispersed phase from coalescing.[10][11]

Causality: The gem-difluoro group and the carboxylic acid moiety can impart some surfactant-like properties. Vigorous shaking, especially with high concentrations of crude product, increases the likelihood of emulsion formation.[10]

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. This increases the surface area for extraction without the high energy that creates emulsions.[10]

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to force the organic components out and break the emulsion.[10][12][13]

  • Centrifugation: If the emulsion persists and the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a very effective method to force layer separation.[10][13]

  • Filtration: As a last resort, you can drain the entire mixture and pass it through a pad of celite or glass wool to help break up the emulsified layer.[10]

Question 2: My final yield is very low. Where could my product have gone?

Answer: Low yield is a common problem that can originate from several steps in the work-up process. The most likely culprits are incomplete extraction or premature precipitation.

Causality: The efficiency of the acid-base extraction depends entirely on the pH of the aqueous layer. For the carboxylic acid to be in its water-soluble salt form, the pH must be sufficiently basic. Conversely, to recover the acid from the aqueous layer, the pH must be made sufficiently acidic to fully protonate the carboxylate.[14]

Troubleshooting Steps:

  • Check the pH (Base Extraction): When extracting with sodium bicarbonate, ensure the aqueous layer is basic (pH > 8) after mixing. If you started with a highly acidic reaction mixture, you may need to add more base than initially planned. Test the pH with litmus or pH paper.

  • Check the pH (Acidification): When re-acidifying the aqueous layer to precipitate your product, ensure the pH is well below the pKa of the acid. Add concentrated HCl or H₂SO₄ dropwise until the pH is 1-2.[12][14] A slight excess of acid is critical to ensure complete protonation and minimize the amount of product remaining dissolved in the aqueous phase.[12][14]

  • Perform Multiple Extractions: A single extraction rarely removes all the product. Always perform at least three separate extractions with fresh portions of the organic solvent to maximize recovery from the acidified aqueous solution.[15]

  • Avoid Product Loss on Drying Agent: After drying the combined organic layers with sodium sulfate or magnesium sulfate, be sure to rinse the drying agent with a small amount of fresh solvent to recover any adsorbed product before filtration.

Question 3: After evaporating the solvent, my product is a persistent oil, not the expected solid. How can I induce crystallization?

Answer: Obtaining an oil instead of a solid is a sign that either the compound has a low melting point or, more commonly, that impurities are present which are inhibiting the formation of a crystal lattice.[16]

Causality: The presence of residual solvent or side-products disrupts the regular packing of molecules required for crystallization.[17] Fluorinated compounds can sometimes exhibit different crystallization behavior than their non-fluorinated analogs.

Troubleshooting Steps:

  • High Vacuum Drying: First, ensure all residual solvent is removed by placing the oil under a high vacuum for several hours.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[8]

  • Seeding: If you have a small amount of solid product from a previous batch, add a tiny "seed" crystal to the oil. This will act as a template for crystallization.

  • Recrystallization from a Solvent Pair: This is the most robust method. Dissolve the oil in a minimum amount of a "good" solvent (one in which it is very soluble, like dichloromethane or ether).[8][17] Then, slowly add a "poor" solvent (one in which it is insoluble, like hexane or pentane) dropwise while stirring until the solution becomes persistently cloudy.[8][17][18] Warm the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.[8][16]

Detailed Protocol: Standard Acid-Base Extraction

This protocol outlines a standard procedure for isolating the target acid from a crude reaction mixture presumed to be in an organic solvent like diethyl ether (Et₂O) or ethyl acetate (EtOAc).

  • Initial Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size.[1]

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Start with a volume roughly equal to half the organic layer's volume. Caution: Stopper the funnel and invert gently, venting frequently to release CO₂ gas that evolves from the acid-base reaction. Failure to vent can lead to a dangerous pressure buildup.

  • Extraction: Once gas evolution ceases, shake the funnel more firmly for 1-2 minutes to ensure thorough mixing.[15]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 2-4 two more times with fresh portions of NaHCO₃ solution, combining all aqueous extracts in the same flask. This ensures complete extraction of the acidic product.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring. Check the pH with pH paper periodically until the solution is strongly acidic (pH 1-2). A white precipitate of the product may form.

  • Product Recovery: Extract the acidified aqueous solution three times with fresh portions of an organic solvent (e.g., Et₂O or EtOAc).

  • Final Steps: Combine the organic extracts from step 7. Wash them once with brine, then dry the solution over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.[12]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 17, 2026, from [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved February 17, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved February 17, 2026, from [Link]

  • University of Toronto. (n.d.). Acid-Base Extraction. Retrieved February 17, 2026, from [Link]

  • Unknown Source. (n.d.). 3.3. CRYSTALLIZATION. Retrieved February 17, 2026, from [Link]

  • Unknown Source. (n.d.). 4. Crystallization. Retrieved February 17, 2026, from [Link]

  • Unknown Source. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved February 17, 2026, from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 17, 2026, from [Link]

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved February 17, 2026, from [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2021, July 12). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved February 17, 2026, from [Link]

  • Science. (2022, August 19). Low-temperature mineralization of perfluorocarboxylic acids. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C6H10F2O2). Retrieved February 17, 2026, from [Link]

  • Fluorine Notes. (n.d.). Perfluorinated Carboxylic Acids. Synthesis and Application. Retrieved February 17, 2026, from [Link]

  • MolPort. (n.d.). 4,4-Difluoro-2-phenylbutanoic acid. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4,4-Dichloro-2,2-dimethylbutanoic acid. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4,4-Difluorohexanoic acid. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). The differential effects of the fluorinated carboxylic acid on the.... Retrieved February 17, 2026, from [Link]

  • MDPI. (2023, February 23). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. Retrieved February 17, 2026, from [Link]

Sources

Preventing defluorination during 4,4-Difluoro-2,2-dimethylbutanoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,4-Difluoro-2,2-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs). Our goal is to help you navigate the unique chemical behavior of this fluorinated building block, specifically focusing on preventing unwanted defluorination during its synthetic transformations.

Introduction: The Challenge of the Gem-Difluoro Group

This compound is a valuable building block in medicinal chemistry and materials science. The gem-difluoromethylene group is often incorporated as a bioisostere for a carbonyl group or to enhance metabolic stability and modulate physicochemical properties.[1] However, the presence of two fluorine atoms on the same carbon also introduces a potential liability: the risk of defluorination. This undesired side reaction can lead to the formation of monofluoroalkene byproducts, reducing yield and complicating purification. Understanding the mechanisms that trigger defluorination is paramount to designing robust and high-yielding synthetic protocols.

This guide will address the most common challenges encountered when working with this compound, providing both mechanistic explanations and actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a monofluoroalkene byproduct in my amide coupling reaction. What is the likely cause?

A1: This is the most common issue reported and is almost always related to the reaction conditions, particularly the choice of base and the activation method. The gem-difluoro group is susceptible to β-elimination, especially when an unstable anionic intermediate is formed.[2]

The likely mechanism involves the formation of an activated ester (e.g., an O-acylisourea from a carbodiimide) which is then susceptible to base-mediated elimination. Strong, non-nucleophilic bases can deprotonate the carbon alpha to the carbonyl, initiating the elimination of a fluoride ion.

Troubleshooting Steps:

  • Re-evaluate your coupling reagent: Standard carbodiimides like DCC or EDC in the presence of a strong base can promote this side reaction.[3] Consider switching to a phosphonium- or aminium-based coupling reagent such as PyBOP, HBTU, or HATU.[4] These reagents often lead to faster coupling rates, which can outcompete the elimination pathway.

  • Moderate your base: If using a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to a weaker base like N-methylmorpholine (NMM).[4] In some cases, the amine substrate itself is basic enough to facilitate the coupling without an additional external base.

  • Lower the reaction temperature: Many coupling reactions are exothermic. Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can disfavor the elimination pathway, which often has a higher activation energy.[5]

  • Consider in situ acyl fluoride formation: Converting the carboxylic acid to the corresponding acyl fluoride can be an effective strategy. Acyl fluorides are generally more stable than acyl chlorides but still highly reactive towards amines, often providing cleaner reactions.[6][7] Reagents like cyanuric fluoride or tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can be used for this transformation.[7]

Troubleshooting Guide: Reaction-Specific Issues

Issue 1: Defluorination During Esterification

Esterification of the sterically hindered this compound can be challenging and may also lead to defluorination, particularly under harsh, basic conditions.

Root Cause Analysis:

  • Strongly Basic Conditions: Transesterification methods employing strong bases like sodium methoxide can readily induce elimination.

  • High Temperatures: Prolonged heating can provide the necessary energy to overcome the activation barrier for elimination.

  • Steric Hindrance: The bulky dimethyl groups alpha to the carbonyl can slow down the desired nucleophilic attack by the alcohol, giving the elimination side reaction more time to occur.[8][9]

Recommended Protocols & Solutions:

  • Carbodiimide-Mediated Esterification with DMAP (for primary and secondary alcohols):

    • This is a reliable method for less hindered alcohols. The use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is crucial.[10]

    • Caution: With very hindered alcohols, this method can be slow, potentially allowing for side reactions.

  • Yamaguchi Esterification (for hindered alcohols):

    • This method is specifically designed for sterically demanding substrates. It involves the formation of a mixed anhydride, which is then reacted with the alcohol in the presence of DMAP.

  • Acyl Fluoride Intermediate:

    • As with amide coupling, converting the carboxylic acid to an acyl fluoride first, followed by the addition of the alcohol and a mild base, can be a very clean and effective method.

Method Reagents Pros Cons
Carbodiimide/DMAP DIC/EDC, DMAP (cat.)Mild conditions, readily available reagents.[10]Can be slow for hindered substrates, potential for defluorination with strong bases.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, TEA, Alcohol, DMAPExcellent for sterically hindered acids and alcohols.Requires an extra activation step.
Acyl Fluoride Intermediate Cyanuric Fluoride or TFFH, then Alcohol/BaseClean reaction, highly reactive intermediate.[7]Fluorinating agents can be hazardous and require careful handling.
Issue 2: Unwanted Reduction of the C-F Bonds

While less common than elimination, under certain reductive conditions, cleavage of the C-F bond can occur.

Root Cause Analysis:

  • Harsh Hydride Reagents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially reduce the C-F bond, especially at elevated temperatures.

  • Dissolving Metal Reductions: Conditions employing sodium in liquid ammonia should be avoided as they are known to cleave C-F bonds.

Recommended Protocols & Solutions:

  • For Reduction to the Alcohol (4,4-difluoro-2,2-dimethylbutan-1-ol):

    • Use a milder reducing agent like Borane-THF complex (BH₃·THF) or Sodium Borohydride (NaBH₄) in the presence of a Lewis acid.

    • These reagents will selectively reduce the carboxylic acid to the primary alcohol without affecting the C-F bonds under standard conditions.

Mechanistic Deep Dive: The β-Elimination Pathway

Understanding the underlying mechanism of defluorination is key to preventing it. The most prevalent pathway is an E1cB-like (Elimination, Unimolecular, conjugate Base) mechanism.

Caption: The E1cB-like mechanism for defluorination.

  • Activation: The carboxylic acid is first converted into a more reactive species (an activated ester, acyl halide, etc.). This increases the acidity of the α-protons.

  • Deprotonation: A base removes a proton from the carbon adjacent to the activated carbonyl group, forming a carbanion intermediate. This step is often the rate-determining step.[2]

  • Elimination: The resulting carbanion is unstable and rapidly eliminates a fluoride ion to form the more stable monofluoroalkene product.[11]

The key to preventing this is to either use conditions that accelerate the desired reaction (e.g., amide bond formation) to outpace the deprotonation step, or to use conditions (milder base, lower temperature) that disfavor the initial deprotonation.

Recommended Experimental Protocol: Defluorination-Resistant Amide Coupling

This protocol utilizes HATU, a highly efficient coupling reagent known for minimizing side reactions.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound in the chosen anhydrous solvent.

  • Reagent Addition: Add the amine, followed by HATU.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add the DIPEA dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Caption: General workflow for a robust amide coupling protocol.

References

  • Orsi, D. L.; Easley, B. J.; Lick, A. M.; Altman, R. A. Base Catalysis Enables Access to α,α-Difluoroalkylthioethers. Org. Lett.2017 , 19 (6), 1570–1573. [Link]

  • Keller, M.; Blöchl, E.; Wächtershäuser, G.; Stetter, K. O. Formation of amide bonds without a condensation agent and implications for origin of life. Nature1994 , 368 (6474), 836–838. [Link]

  • Farajollahi, S.; Lombardo, N. V.; Durkin, D. P.; Williams, T. J.; Gu, X.; Wariishi, H.; Sutherland, D. R. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega2024 . [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

  • Wackett, L. P. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Appl. Environ. Microbiol.2021 , 87 (24), e01551-21. [Link]

  • Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. [Link]

  • Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry. [Link]

  • Balskus, E. P. Enzymatic carbon–fluorine bond cleavage by human gut microbes. Proc. Natl. Acad. Sci. U.S.A.2023 , 120 (22), e2221630120. [Link]

  • Selective defluorination of unactivated gem-difluoroalkanes. ResearchGate. [Link]

  • Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. ResearchGate. [Link]

  • Base Catalysis Enables Access to α,α-Difluoroalkylthioethers. ResearchGate. [Link]

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Org. Lett.2024 . [Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). J. Org. Chem.2021 . [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade. Angew. Chem. Int. Ed. Engl.2023 . [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amide bond formation by using amino acid fluorides. Semantic Scholar. [Link]

  • Tunable Preparation of α‐Aminoacyl Fluorides and α‐Fluoroamides via Base‐Induced Cascade Multiple‐Cleavage Processes from Bromodifluorohydrin Reagents and Amines. ResearchGate. [Link]

  • Specific Solvent Issues with Fluorination. WordPress. [Link]

  • Fluorine Chemistry for Organic Chemists: Problems and Solutions. AbeBooks. [Link]

  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Med. Chem. Lett.2023 . [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. Chem. Commun. (Camb.)2014 , 50 (2), 118–135. [Link]

  • Formation of amide bonds without a condensation agent and implications for origin of life. PubMed. [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chem. Commun. (Camb.)2023 . [Link]

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules2024 , 29 (4), 785. [Link]

  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J. Med. Chem.2020 , 63 (12), 6388–6435. [Link]

  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. ResearchGate. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]

  • Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. Molecules2022 , 27 (15), 4966. [Link]

  • 4,4-Difluoro-2-pentanone. PubChem. [Link]

Sources

Technical Support Center: Catalyst Selection for 4,4-Difluoro-2,2-dimethylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4-Difluoro-2,2-dimethylbutanoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and sterically hindered building block. The presence of the gem-difluoro and gem-dimethyl groups at the C4 and C2 positions, respectively, introduces significant steric and electronic challenges that require careful consideration during catalyst and reagent selection.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.

Catalyst & Reagent Selection Guide

The primary transformations for this compound involve the formation of amide and ester derivatives. The key challenge arises from the steric bulk around the carboxylic acid, a feature often referred to as a neopentyl-like environment. This congestion can significantly slow down the rate of nucleophilic attack on an activated carboxylate intermediate.

Table 1: Comparative Overview of Common Coupling Agents for Amide Bond Formation
Coupling Agent/SystemClassKey AdvantagesKey Disadvantages/Considerations
EDC/HOBt CarbodiimideCost-effective, water-soluble byproduct (EDU).[1][2]Can form a stable N-acylurea byproduct[3]; may require longer reaction times for hindered substrates.[3]
HATU/Base Uronium/AminiumHigh reactivity, fast reaction times, low epimerization.[2][3][4] Highly effective for sterically hindered amino acids.[5][6]More expensive; can cause guanidinylation of the amine if not pre-activated.[7]
HBTU/Base Uronium/AminiumVery effective, slightly less reactive but cheaper than HATU.[3]Slower than HATU; also carries a risk of guanidinylation.
COMU/Base UroniumHigh efficiency, comparable or exceeding HATU.[8] Safer (non-explosive) byproducts[8][9]; byproducts are water-soluble, simplifying workup.[9][10]Higher cost.
Acyl Halide (e.g., SOCl₂, (COCl)₂) Acid HalideGenerates highly reactive intermediate. Can be effective when other methods fail.Harsh conditions (e.g., neat SOCl₂ at high temp) may be required[11]; potential for side reactions. Requires an extra synthetic step.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Amide Bond Formation (Amidation)
Question 1: My standard EDC/HOBt coupling is failing or giving very low yields when using this compound. What is happening and what should I do?

Answer: This is a classic case of steric hindrance. The 2,2-dimethyl groups (a neopentyl-like center) severely restrict access to the carboxylic acid's carbonyl carbon.

Causality: The mechanism for EDC/HOBt involves the formation of an O-acylisourea intermediate, which is then attacked by HOBt to form an active ester.[2][3] This active ester is then attacked by your amine. With a sterically hindered acid like this compound, the nucleophilic attack by the amine on the HOBt active ester is very slow. This slow reaction allows for competing side reactions, such as the rearrangement of the O-acylisourea to a non-reactive N-acylurea, which terminates the reaction.[3][12]

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: This is the most effective solution. Uronium/aminium salt-based reagents are designed for such "difficult" couplings.[4][5]

    • Recommendation: Use HATU or its safer alternative COMU .[8][9] These reagents form highly reactive HOAt or Oxyma active esters, respectively. The pyridine nitrogen in the HOAt leaving group of HATU provides anchimeric assistance (neighboring group participation), which significantly accelerates the rate of aminolysis, overcoming the steric barrier.

  • Elevate the Temperature: If you must use EDC/HOBt, gently heating the reaction (e.g., to 40-50 °C) can sometimes provide enough energy to overcome the activation barrier. However, this also increases the risk of side reactions. Monitor carefully by LC-MS.

  • Consider the Acyl Halide Route: As a last resort, converting the acid to its acyl chloride or fluoride can be effective.

    • Acyl Chloride: Use thionyl chloride (SOCl₂) or oxalyl chloride. This creates a very reactive electrophile, but the conditions can be harsh and may not be suitable for sensitive substrates.[11]

    • Acyl Fluoride: Reagents like TFFH or BTFFH can generate the acyl fluoride in situ, which has been shown to be efficient for coupling sterically hindered substrates.[6]

Question 2: I'm using HATU, but my reaction is still slow and the yield is not quantitative. How can I optimize it?

Answer: While HATU is an excellent choice, its performance depends on proper activation and reaction conditions.

Troubleshooting Steps:

  • Pre-activation is Crucial: Never add all reagents to the flask at once. The uronium salt can react with the amine to form an unreactive guanidinium byproduct, capping your amine.[5][7]

    • Protocol: Dissolve the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) in an anhydrous aprotic solvent (e.g., DMF). Stir this mixture at room temperature for 5-15 minutes to ensure the formation of the active ester. Only then should you add the amine.[3]

  • Check Your Base: The choice and stoichiometry of the base are critical.

    • Base Type: Use a hindered, non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA) or a weaker base like sym-collidine if racemization is a concern (not applicable here due to the lack of a chiral center at C2).[1]

    • Stoichiometry: You need at least 2 equivalents of base: one to deprotonate the carboxylic acid and one to neutralize the proton released during the coupling. Using 2-3 equivalents is common practice.[2]

  • Solvent Matters: Ensure you are using a dry, polar aprotic solvent like DMF or NMP. These solvents are effective at solvating the charged intermediates in the reaction.[1]

G

Ester Bond Formation (Esterification)
Question 3: I need to synthesize an ester derivative. Is a standard Fischer esterification a good choice for this acid?

Answer: Standard Fischer esterification (reacting the carboxylic acid with an alcohol under a strong acid catalyst like H₂SO₄) is generally not recommended for this substrate.

Causality: Similar to amidation, the steric hindrance at the C2 position makes the direct acid-catalyzed attack of an alcohol on the protonated carbonyl very slow.[13][14] To drive the equilibrium, this reaction requires high temperatures and continuous removal of water, which can lead to decomposition or side reactions, especially given the difluoro- group.

Recommended Approaches:

  • Uronium Salt-Mediated Esterification: Modern coupling reagents are not just for amides. Reagents like COMU and TBTU have been shown to be highly effective for preparing esters from all types of alcohols under mild, room-temperature conditions.[15] This is often the cleanest and most efficient method.

    • Protocol Insight: When coupling with secondary alcohols using TBTU, a stronger base like DBU may be required instead of DIPEA to achieve high yields.[15]

  • Carbodiimide-Mediated Esterification (Steglich-type): Using a carbodiimide like EDC in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) is a viable alternative. DMAP acts as an acyl transfer catalyst, forming a highly reactive acyl-pyridinium intermediate that is then attacked by the alcohol.

  • Boron-Based Reagents: For a direct, dehydrative coupling, boron-based reagents like B(OCH₂CF₃)₃ have proven effective for coupling hindered acids and amines, and this chemistry can be extended to esters.[16] These reactions are often operationally simple and can sometimes avoid aqueous workups.[16]

G

Experimental Protocols
Protocol 1: High-Efficiency Amidation of this compound using HATU

This protocol outlines a standard procedure for coupling the title acid with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)[3]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)[2]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv) to a dry round-bottom flask.

  • Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath with stirring.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 5 minutes, then warm to room temperature and stir for an additional 10 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel as needed.

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters. ACS Publications; 2011. Available from: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. 2018. Available from: [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Available from: [Link]

  • Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available from: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Available from: [Link]

  • Proposed mechanism for activation by uronium salt. ResearchGate. Available from: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit; 2021. Available from: [Link]

  • 3.8 Uronium/Guanidinium Salts. Available from: [Link]

  • Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. Industrial & Engineering Chemistry Research. ACS Publications; 2009. Available from: [Link]

  • Kinetics of Neopentyl Glycol Esterification With Different Carboxylic Acids. ResearchGate. Available from: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. ACS Publications; 2013. Available from: [Link]

  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. RSC Publishing; 2015. Available from: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chem. Rev. 2021. Available from: [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available from: [Link]

  • Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? ResearchGate; 2018. Available from: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. 2016. Available from: [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available from: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available from: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Available from: [Link]

  • CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). YouTube; 2024. Available from: [Link]

  • Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. PubMed. 2003. Available from: [Link]

  • Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. PMC. Available from: [Link]

  • 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI. 2023. Available from: [Link]

Sources

Validation & Comparative

Introduction: The Significance of Fluorine in Modern Chemistry and the Role of NMR

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 13C and 19F NMR Characterization of 4,4-Difluoro-2,2-dimethylbutanoic acid

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine—such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, it is estimated that over 20% of all pharmaceuticals contain at least one fluorine atom.[3]

This rise in organofluorine chemistry necessitates robust analytical techniques for unambiguous structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the premier tool for this purpose. While ¹H and ¹³C NMR are routine, ¹⁹F NMR provides an additional, highly sensitive window into molecular structure.[4] The ¹⁹F nucleus boasts 100% natural abundance, a high gyromagnetic ratio, and a vast chemical shift range, making it an exceptionally informative probe.[4][5]

This guide provides a comprehensive analysis of the ¹³C and ¹⁹F NMR characterization of This compound , a compound featuring a geminal difluoro group. We will delve into the experimental rationale, detailed spectral interpretation, and a comparative analysis with non-fluorinated analogs to highlight the powerful insights gained from multi-nuclear NMR.

Part 1: Experimental Design and Rationale

The quality of NMR data is fundamentally linked to meticulous experimental design. The choices made in sample preparation and acquisition parameters are not arbitrary; they are based on the physicochemical properties of the analyte and the specific information sought.

Sample Preparation: The Foundation of a Clean Spectrum

The first critical step is the preparation of a high-quality NMR sample.

  • Solvent Selection: The choice of solvent is paramount. An ideal solvent must fully dissolve the analyte without reacting with it. For this compound, Deuterated Chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relative volatility, which simplifies sample recovery.[6][7] Should solubility prove challenging, Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Acetone-d₆ are common alternatives.[6] The use of a deuterated solvent is crucial as it prevents the large signal from protonated solvent molecules from overwhelming the analyte signals and provides the deuterium lock signal required for modern spectrometers to maintain magnetic field stability.

  • Internal Standard: For precise chemical shift referencing, Tetramethylsilane (TMS) is added as an internal standard. The signal from its 12 equivalent protons (for ¹H NMR) and 4 equivalent carbons (for ¹³C NMR) is defined as 0.0 ppm, providing a universal reference point.[7]

Experimental Protocols

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

Step-by-Step Acquisition Workflow:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% TMS.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • ¹³C NMR Acquisition:

    • Tune and match the NMR probe for the ¹³C frequency.

    • Acquire a standard proton-decoupled ¹³C{¹H} spectrum. This pulse sequence removes the coupling interactions between carbon and proton nuclei, simplifying the spectrum to show a single peak for each unique carbon environment (unless coupled to other nuclei like fluorine).[8] It is important to note that ¹³C-¹⁹F couplings will remain and are critical for structural analysis.[8]

  • ¹⁹F NMR Acquisition:

    • Using the same sample, tune and match the probe for the ¹⁹F frequency.

    • Acquire a proton-decoupled ¹⁹F{¹H} spectrum. This is often preferred to simplify the spectrum by removing ¹H-¹⁹F couplings.

    • Ensure the spectral width is large enough to encompass the expected chemical shift, as the ¹⁹F range is significantly broader than for ¹H.[2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Analyte in CDCl3 + TMS transfer Transfer to NMR Tube dissolve->transfer c13_acq Acquire 13C{1H} Spectrum transfer->c13_acq Insert into Spectrometer f19_acq Acquire 19F{1H} Spectrum c13_acq->f19_acq Switch Nucleus process Process & Reference Spectra f19_acq->process interpret Assign Signals & Analyze Couplings process->interpret

Caption: NMR characterization workflow.

Part 2: Spectral Interpretation - Decoding the Data

The true power of NMR lies in the detailed interpretation of chemical shifts and spin-spin coupling constants.

Molecular Structure and Atom Numbering:

Structure of this compound
¹³C NMR Spectrum Analysis

In a standard proton-decoupled ¹³C NMR spectrum, we expect to see five distinct signals corresponding to the five unique carbon environments. The presence of fluorine introduces characteristic splitting patterns due to C-F J-coupling .

  • C1 (Carboxylic Acid, COOH): This carbon is the most deshielded due to the two electronegative oxygen atoms. It will appear far downfield. A small four-bond coupling (⁴JCF) might cause slight broadening but is often unresolved.

  • C2 (Quaternary, C(CH₃)₂): This quaternary carbon will show a signal split into a triplet due to three-bond coupling (³JCF) with the two fluorine atoms.

  • C3 (Methylene, CH₂): Adjacent to the difluoro group, this carbon is significantly deshielded. Its signal will be split into a prominent triplet due to strong two-bond coupling (²JCF) to the geminal fluorines.

  • C4 (Difluorinated Carbon, CF₂): This carbon, directly bonded to two fluorine atoms, will experience a massive deshielding effect. The signal will be split into a triplet by the very large one-bond coupling (¹JCF).[9] This large coupling constant is a hallmark of directly fluorinated carbons.

  • C5/C6 (Methyl, CH₃): These two methyl groups are chemically equivalent and will produce a single, more shielded (upfield) signal. Any four-bond coupling (⁴JCF) is typically too small to be resolved, so this peak often appears as a singlet.

G cluster_F F1 F C4 C4 F1->C4 ¹JCF (Large) F2 F F2->C4 ¹JCF (Large) C3 C3 C4->C3 ²JCF (Medium) C2 C2 C3->C2 ³JCF (Small)

Caption: Through-bond J-coupling in the molecule.

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum provides complementary and crucial information.

  • Chemical Shift: Since the two fluorine atoms on C4 are chemically and magnetically equivalent, they will produce a single resonance in the ¹⁹F spectrum.

  • Multiplicity: In a proton-coupled spectrum, this signal would be complex. However, in the recommended proton-decoupled ¹⁹F{¹H} experiment, the primary coupling observed is to the two adjacent protons on C3. This two-bond H-F coupling (²JHF) splits the fluorine signal into a clean triplet .

Summary of Expected NMR Data

The following table summarizes the predicted spectral data. Experimental values will vary slightly based on solvent and spectrometer frequency.

AtomNucleusExpected δ (ppm)MultiplicityCoupling Constant (J)Rationale
C1¹³C175 - 185s (or br s)-Carboxylic acid carbon, highly deshielded.
C2¹³C40 - 50t³JCF ≈ 5-15 HzQuaternary carbon, three-bond coupling to ²F.
C3¹³C35 - 45t²JCF ≈ 20-40 HzMethylene carbon adjacent to CF₂, deshielded.[10]
C4¹³C115 - 125t¹JCF > 200 HzDirectly fluorinated carbon, highly deshielded.[9]
C5/C6¹³C20 - 30s-Equivalent, shielded methyl carbons.
F (on C4)¹⁹F-90 to -120t²JHF ≈ 15-30 HzGeminal difluoride coupled to adjacent CH₂.

Note: ¹⁹F chemical shifts are referenced to CFCl₃ (0 ppm).

Part 3: Comparative Analysis - The Power of Context

To fully appreciate the influence of the difluoro group, it is instructive to compare its spectra with that of a non-fluorinated analog, 2,2-Dimethylbutanoic acid .

Comparison with 2,2-Dimethylbutanoic acid
FeatureThis compound2,2-Dimethylbutanoic acid (Analog)Key Insight
¹³C Multiplicity Complex (triplets for C2, C3, C4)Simple (singlets for all carbons)The splitting patterns in the fluorinated compound directly map out the proximity of carbons to the fluorine atoms, providing unequivocal structural proof.
¹³C Chemical Shifts C3 & C4 are significantly deshielded (downfield).C3 & C4 are more shielded (upfield).The strong electron-withdrawing effect of fluorine dramatically shifts adjacent carbon signals downfield, a predictable and quantifiable effect.
Required Experiments ¹³C and ¹⁹F NMR are essential.¹H and ¹³C NMR are sufficient.Characterizing organofluorine compounds requires a multi-nuclear approach to capture all necessary structural information.

This comparison clearly demonstrates that the fluorine atoms are not mere spectators; they actively modulate the electronic environment of the carbon backbone, producing a unique and information-rich NMR fingerprint. The presence and magnitude of C-F coupling constants provide through-bond connectivity information that is invaluable for confirming the regiochemistry of fluorination.[11][12]

Conclusion

The comprehensive NMR characterization of this compound serves as an excellent case study in the analysis of organofluorine compounds. By leveraging both ¹³C and ¹⁹F NMR, we can gain unambiguous insights into the molecular structure. The chemical shifts reveal the electronic influence of the difluoro group, while the characteristic C-F and H-F coupling constants provide definitive proof of connectivity. This guide underscores the necessity of a well-designed, multi-nuclear NMR approach for researchers, scientists, and drug development professionals working with the ever-expanding world of fluorinated molecules.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of . Canadian Journal of Chemistry. Available from: [Link]

  • Synthesis and Solid State 13C and 19F NMR Characterization of Aliphatic and Aromatic Carboxylic Acid Fluoride Polymers | Analytical Chemistry - ACS Publications . ACS Publications. Available from: [Link]

  • ¹³C-NMR chemical shifts (δ in ppm) and ¹³C-¹⁹F coupling constants... - ResearchGate . ResearchGate. Available from: [Link]

  • A J-resolved ¹³C–¹⁹F {¹H, ¹⁹F} Experiment with Broadband Fluorine Decoupling for the Characterization of Polyfluorinated Organic Compounds . Thieme Connect. Available from: [Link]

  • New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . Nature. Available from: [Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry . The Royal Society of Chemistry. Available from: [Link]

  • A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds - ACD/Labs . ACD/Labs. Available from: [Link]

  • Two-dimensional ¹⁹F-¹³C correlation NMR for ¹⁹F resonance assignment of fluorinated proteins - PubMed . PubMed. Available from: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia . Wikipedia. Available from: [Link]

  • Determine number of fluorines attached to each carbon by ¹³C NMR spectroscopy! - JEOL . JEOL. Available from: [Link]

  • ¹⁹F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem . University of California, Santa Barbara. Available from: [Link]

  • ¹⁹F NMR Reference Standards . University of Wisconsin-Madison. Available from: [Link]

  • 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide - MDPI . MDPI. Available from: [Link]

  • ¹³C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog . University of Ottawa. Available from: [Link]

  • ¹⁹Flourine NMR . Process NMR Associates. Available from: [Link]

  • Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N- - The Royal Society of Chemistry . The Royal Society of Chemistry. Available from: [Link]

  • NMR Solvent Data Chart | CK Gas . CK Gas Products. Available from: [Link]

  • NMR Solvent Chart - Emery Pharma . Emery Pharma. Available from: [Link]

  • 2,2-Dimethylbutanoic acid 2,2-dimethylpropyl ester - Optional[¹³C NMR] - Chemical Shifts . SpectraBase. Available from: [Link]

  • Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein ¹⁹F NMR - ADDI . ADDI. Available from: [Link]

  • Advanced Organic Chemistry: Carbon-13 NMR spectrum of butanoic acid - Doc Brown . Doc Brown's Chemistry. Available from: [Link]

  • C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry . Doc Brown's Chemistry. Available from: [Link]

  • Synthesis of 2,2-difluoroesters by iododifluoroacetate-copper with organic halides . Springer. Available from: [Link]

  • (PDF) 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide - ResearchGate . ResearchGate. Available from: [Link]

  • Synthesis and characterization of 5-(2-fluoro-4-[¹¹C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam - bioRxiv . bioRxiv. Available from: [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 4,4-Difluoro-2,2-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of 4,4-Difluoro-2,2-dimethylbutanoic acid Content Type: Publish Comparison Guides.

Executive Summary

This compound (CAS: 1536988-56-3) is a specialized fluorinated building block used increasingly in drug discovery to modulate lipophilicity and metabolic stability. Its unique structural features—a terminal difluoromethyl group (


) and a gem-dimethyl substituted 

-carbon—create distinct mass spectrometry (MS) signatures compared to its non-fluorinated analogs.

This guide provides a definitive technical analysis of its fragmentation patterns, comparing Electron Ionization (EI) and Electrospray Ionization (ESI) modalities. It establishes critical diagnostic ions for identification and contrasts them with the non-fluorinated analog, 2,2-dimethylbutanoic acid.

Chemical Profile & Structural Logic

Understanding the fragmentation requires a dissection of the molecule's electronic environment. The gem-dimethyl group at C2 creates a quaternary center that directs cleavage, while the terminal difluoro group at C4 introduces strong inductive effects and characteristic neutral losses (HF).

FeatureSpecification
Compound Name This compound
CAS Number 1536988-56-3
Formula

Exact Mass 152.0649 Da
Key Structural Motifs

-Gem-dimethyl (Quaternary C2);

-Difluoro (

)
Predicted pKa ~4.2 (Acidic, suitable for ESI-)

Instrumentation & Experimental Protocols

To ensure reproducible data, the following protocols are recommended. Direct injection of the free acid into GC-MS is not recommended due to peak tailing and thermal instability.

Protocol A: GC-MS (Electron Ionization)
  • Derivatization (Required): Conversion to Methyl Ester using Trimethylsilyldiazomethane (TMS-DAM) or

    
    -Methanol.
    
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temp Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Source Temp: 230°C; Electron Energy: 70 eV.

Protocol B: LC-MS/MS (Electrospray Ionization)[1]
  • Mobile Phase: A: Water + 10mM Ammonium Acetate; B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Ionization: Negative Mode (ESI-).

  • Collision Energy: Stepped 10-30 eV.

Fragmentation Analysis: The Core Mechanisms

Electron Ionization (GC-MS) - Methyl Ester Derivative

Since the free acid is rarely run, we analyze the Methyl 4,4-difluoro-2,2-dimethylbutanoate (MW 166).

Primary Pathway:


-Cleavage (Dominant) 
The quaternary C2 position strongly favors cleavage of the carbonyl bond.
  • Precursor: Molecular Ion (

    
    , m/z 166).
    
  • Mechanism: Homolytic cleavage between C1 (Carbonyl) and C2.

  • Fragment: Loss of the carbomethoxy radical (

    
    , 59 Da).
    
  • Resulting Ion: The stable tertiary carbocation

    
    .
    
  • Diagnostic Peak: m/z 107 (Base Peak).

Secondary Pathway: Fluorine-Directed Elimination The m/z 107 ion undergoes further fragmentation driven by the fluorine atoms.

  • Mechanism: Elimination of HF (20 Da).

  • Resulting Ion:

    
     (Diene cation).
    
  • Diagnostic Peak: m/z 87 .

Tertiary Pathway: McLafferty Rearrangement (Suppressed) While a


-hydrogen exists (on the 

group), the electron-withdrawing nature of the fluorines and the steric bulk of the gem-dimethyl group significantly suppress the classic McLafferty rearrangement compared to non-fluorinated analogs.
Electrospray Ionization (LC-MS) - Negative Mode

In ESI(-), the molecule forms the deprotonated ion


.
  • Precursor: m/z 151.06.

  • Primary Fragment: Decarboxylation (

    
     loss, 44 Da).
    
  • Product:

    
     carbanion at m/z 107 .
    
  • Secondary Fragment: Loss of HF from the m/z 107 ion yields m/z 87 .

Visualizing the Pathway

The following diagram maps the fragmentation logic for the Methyl Ester derivative (GC-MS), illustrating the origin of the base peak.

Fragmentation M Molecular Ion (Methyl Ester) [M]+• m/z 166 Alpha Alpha-Cleavage (Loss of •COOCH3) M->Alpha -59 Da MethylLoss Methyl Loss (Minor Pathway) M->MethylLoss -15 Da BasePeak Base Peak (Tertiary Cation) [C(Me)2-CH2-CHF2]+ m/z 107 Alpha->BasePeak HF_Loss HF Elimination (Loss of 20 Da) BasePeak->HF_Loss Fragment87 Diene Cation [C5H8F]+ m/z 87 HF_Loss->Fragment87 Ion151 [M-CH3]+ m/z 151 MethylLoss->Ion151

Figure 1: EI Fragmentation pathway of Methyl 4,4-difluoro-2,2-dimethylbutanoate.

Comparative Analysis: Fluorinated vs. Non-Fluorinated

The substitution of hydrogen with fluorine drastically alters the mass spectrum. Below is a direct comparison with 2,2-dimethylbutanoic acid .

Table 1: Diagnostic Ion Shift
Feature2,2-Dimethylbutanoic Acid (Analog)This compound (Target)Shift Logic
Molecular Weight 116 Da152 Da+36 Da (2F vs 2H)
Base Peak (EI) m/z 71 (

)
m/z 107 (

)
The stable tert-cation retains the fluorinated tail.
Secondary Peak m/z 43 (

)
m/z 87 (

)
HF loss dominates over simple alkyl fragmentation.
McLafferty Possible (Weak)SuppressedFluorine inductive effect stabilizes the

-H bond.
LC-MS Transition 115

71
151

107
Decarboxylation is the common mechanism.
Key Differentiator

In the non-fluorinated analog, the spectrum is dominated by hydrocarbon clusters (


). In the target fluorinated compound, the m/z 107  peak is highly specific. If you observe m/z 71, your sample is likely defluorinated or the wrong analog.

References

  • NIST Mass Spectrometry Data Center. (2025).[1] Mass Spectrum of 2,2-Dimethylbutanoic acid. National Institute of Standards and Technology.[2][3] [Link]

  • Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates. Rapid Communications in Mass Spectrometry. [Link]

  • Kagramanov, N. D., et al. (2021).[4] Ionic Series in Mass Spectra of Trifluoromethyl-Substituted Heterocycles. Fluorine Notes. [Link]

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]

Sources

Safety Operating Guide

4,4-Difluoro-2,2-dimethylbutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,4-Difluoro-2,2-dimethylbutanoic acid Proper Disposal Procedures

Executive Summary: Immediate Operational Directive

Disposal Classification: Halogenated Organic Acid RCRA Status: Likely D002 (Corrosive) ; treat as Hazardous Waste .[1] Primary Directive: Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) or oxidizing agents.[1][2]

Immediate Action Plan:

  • Segregate: Isolate from general organic waste and strong oxidizers.[1][3]

  • Containerize: Use a compatible HDPE or glass container labeled "Halogenated Organic Acid Waste."[1]

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Assessment

To ensure safe handling, the disposal protocol is dictated by the chemical's functional groups (carboxylic acid + gem-difluoro moiety).[1][2]

Property Data / Classification Disposal Implication
Chemical Name This compoundMust be listed on waste manifest.
CAS Number 1536988-56-3Unique identifier for regulatory tracking.[1][2]
Acidity (pKa) ~4.0–4.5 (Estimated)Corrosive. Requires acid-resistant containers.[1]
Halogen Content Fluorinated (C-F bonds)Strictly Halogenated Waste. Cannot be incinerated in standard boilers due to HF formation risk.[1]
Stability Stable C-F bondsPersistent.[1] Requires high-temp destruction (>1100°C).[1]
GHS Hazards Skin Corr.[1][4][5][6] 1B (H314), Eye Dam. 1 (H318)PPE Mandatory: Nitrile gloves, safety goggles, lab coat.[1][2]

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA (RCRA) and local hazardous waste regulations.[1]

Phase 1: Waste Segregation (The "Golden Rule")
  • Rule: Never mix fluorinated acids with non-halogenated solvents.

  • Why: Mixing dilutes the halogen content, making recycling difficult, but more importantly, many disposal facilities charge a premium for halogenated waste.[2] Mixing increases the volume of this expensive stream.[1]

  • Incompatibility: Keep away from Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases (unless performing a controlled neutralization in a reactor).[1][2]

Phase 2: Packaging & Labeling
  • Select Container:

    • Preferred: High-Density Polyethylene (HDPE) carboy or bottle.[1]

    • Acceptable: Amber glass (if no fluoride ion leaching risk is confirmed; however, HDPE is safer for breakage prevention).[1][2]

    • Avoid: Metal containers (corrosion risk).[1][7]

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first drop of waste.[1]

    • Required Fields:

      • Full Chemical Name: "this compound"[2][8][9]

      • Hazard Checkbox: [x] Corrosive, [x] Toxic[2]

      • Constituents: If in solution, list solvent and % concentration.[1][2]

Phase 3: Neutralization (Optional but Restricted)
  • Warning: In-lab neutralization is NOT recommended for fluorinated organics unless you have a specific permit or it is part of the experimental quench.[1]

  • Reasoning: While the acid group can be neutralized, the fluorinated tail remains.[1] The resulting salt (4,4-difluoro-2,2-dimethylbutanoate) is still a halogenated chemical waste and cannot go down the drain.[2]

  • Protocol (If Quenching Reaction):

    • Dilute widely with ice water.

    • Slowly add 1M NaOH or Sodium Bicarbonate (

      
      ) until pH 6–8.
      
    • Dispose of the neutral solution as Halogenated Aqueous Waste.

Decision Logic: Waste Stream Segregation

The following diagram illustrates the critical decision-making process for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is the waste Pure Solid/Liquid or in Solution? Start->StateCheck Pure Pure Substance StateCheck->Pure Solution In Solution StateCheck->Solution Stream1 Stream A: Halogenated Organic (Do Not Mix with Non-Halo) Pure->Stream1 Dissolve in compatible halo-solvent if needed SolventCheck Identify Solvent Solution->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolv Aqueous Aqueous Solution SolventCheck->Aqueous HaloSolv->Stream1 NonHaloSolv->Stream1 Must be re-classified as Halogenated due to solute Stream2 Stream B: Halogenated Aqueous (Collect Separately) Aqueous->Stream2 Disposal FINAL DISPOSAL: High-Temp Incineration (Licensed Contractor) Stream1->Disposal Stream2->Disposal

Figure 1: Decision logic for segregating fluorinated acid waste. Note that even if dissolved in a non-halogenated solvent, the presence of the fluorinated acid reclassifies the entire mixture as Halogenated Waste.[2]

Emergency Procedures (Spill Response)

Scenario: A 100g bottle drops and shatters.

  • Evacuate & Ventilate: Clear the immediate area.[1] Fumes may be irritating.[1][10][11]

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1][2] If dust/aerosol is present, use an N95 or half-mask respirator.[1][2]

  • Containment:

    • Do NOT use water initially (spreads the acid).[1]

    • Surround the spill with Dry Absorbent (Vermiculite, Sand, or commercial Acid Sorbent).[1][2]

  • Neutralization (Spill Only):

    • Cover the absorbed spill with Sodium Carbonate (

      
      ) or Sodium Bicarbonate (
      
      
      
      ) powder.[1]
    • Wait for bubbling (

      
       release) to cease.[1]
      
  • Collection: Scoop the neutralized sludge into a wide-mouth jar. Label as "Debris from Acid Spill (Contains Fluorinated Compounds)."[1]

Regulatory Compliance & References

RCRA Waste Codes (USA):

  • D002: Corrosivity (if pH < 2).[1][12]

  • Note: While not explicitly listed as a "U" or "P" listed waste, the generator is responsible for characterizing the waste. The presence of Fluorine requires specific incineration protocols to prevent Hydrofluoric Acid (HF) emissions at the disposal plant.[1]

References:

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

Sources

Senior Application Scientist's Guide to Personal Protective Equipment for 4,4-Difluoro-2,2-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling 4,4-Difluoro-2,2-dimethylbutanoic acid. The information herein is designed to build a deep, trust-based understanding of chemical handling by moving beyond simple instructions to explain the critical reasoning behind each safety measure. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Profile Analysis: The 'Why' Behind the Protocol

Understanding the specific toxicological profile of this compound is the foundation of safe handling. Its hazard classifications are not mere labels; they are directives that inform every piece of personal protective equipment (PPE) we select.

According to its Safety Data Sheet (SDS), this compound presents a multi-faceted threat:

  • Acute Toxicity (Oral & Inhalation, Category 4): It is harmful if swallowed or inhaled. This immediately dictates the need for respiratory protection and engineering controls to prevent vapor, dust, or aerosol formation.

  • Reproductive Toxicity (Category 1B): The classification "May damage fertility or the unborn child" is of critical concern. This elevates the standard for PPE, demanding complete prevention of any systemic absorption through skin, lungs, or ingestion.

  • Carcinogenicity (Category 2): As a suspected carcinogen, long-term or repeated exposure must be avoided. This reinforces the necessity for a zero-tolerance policy on direct contact.

  • Specific Target Organ Toxicity (Repeated Exposure, Category 1): This compound is known to cause damage to organs through prolonged or repeated exposure. This underscores the importance of consistent and correct use of PPE throughout the entire handling process.

  • Aquatic Toxicity (Chronic, Category 2): It is toxic to aquatic life with long-lasting effects, mandating stringent disposal protocols to prevent environmental release.

The presence of fluorine also suggests that thermal decomposition could release highly toxic and corrosive gases, such as hydrogen fluoride[1]. This potential hazard influences fire safety and emergency response procedures.

Core PPE Requirements: A Multi-Barrier Defense System

A robust safety protocol relies on multiple layers of protection. Engineering controls serve as the primary barrier, with PPE acting as the essential secondary barrier to safeguard the user.

Primary Barrier: Engineering Controls

All handling of this compound must be conducted within a certified chemical fume hood. The fume hood is your first and most important line of defense, designed to contain vapors, dusts, and aerosols and vent them safely away from your breathing zone.

Secondary Barrier: Personal Protective Equipment (PPE)

The minimum required PPE for any task involving this compound is detailed below.

Eye and Face Protection:

  • Mandatory: Tight-sealing safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required at all times[2].

  • Recommended for High-Risk Tasks: When handling larger quantities (>5g) or performing operations with a high risk of splashing (e.g., transfers, quenching reactions), a full-face shield must be worn in addition to safety goggles[3][4]. A face shield alone is insufficient.

Hand Protection: No single glove material protects against all chemicals indefinitely[5]. For halogenated compounds like this, glove selection is critical. Nitrile gloves are a suitable choice for incidental contact and spill cleanup. Always double-glove to increase protection and simplify decontamination.

Glove MaterialSuitability for Halogenated CompoundsKey Considerations
Nitrile Good for incidental contact and spills. Provides a good barrier against a range of chemicals but can have shorter breakthrough times with certain solvents. Preferred over latex for chemical protection[5].
Neoprene Good to Excellent. Offers good resistance to acids, bases, and many organic solvents.
PVC (Polyvinyl Chloride) Fair to Good. Provides good protection against acids but is less effective against many organic solvents[5].
Butyl Rubber Excellent. Offers superior resistance to a wide range of corrosive and toxic chemicals. Recommended for extended contact.

Actionable Insight: Before use, always inspect gloves for any signs of degradation or puncture. Change gloves immediately if you suspect contamination. Never wear gloves outside of the laboratory area.

Body Protection:

  • Standard Use: A flame-resistant laboratory coat is mandatory[5].

  • Splash Hazard: When working with significant quantities or in procedures with a high splash potential, a chemical-resistant apron made of PVC or similar impervious material should be worn over the lab coat[5][6].

  • Attire: Full-length pants and closed-toe shoes are required at all times.

Respiratory Protection: Work must be performed in a well-ventilated area, preferably a fume hood, to keep exposure below permissible limits. If engineering controls are insufficient or during a large-scale spill where vapor/dust concentrations are unknown, respiratory protection is necessary.

  • Requirement: A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases must be used[5]. All personnel requiring respirators must be part of a respiratory protection program that includes fit-testing and training.

Standard Operating Procedure (SOP) for Handling

This step-by-step protocol ensures safety from preparation to cleanup.

Pre-Handling Checklist:

  • Verify the chemical fume hood is operational and has a current certification.

  • Locate the nearest eyewash station and safety shower and confirm the path is unobstructed[2][3].

  • Assemble all necessary PPE and inspect it for defects.

  • Prepare a designated waste container for this compound waste.

  • Review the Safety Data Sheet (SDS) for this specific chemical.

Step-by-Step Handling Protocol:

  • Don all required PPE: lab coat, double gloves, and safety goggles. Add a face shield and apron if the procedure warrants it.

  • Conduct all manipulations, including weighing and transfers, deep within the chemical fume hood to ensure containment.

  • Handle the material as a solid crystalline powder, being careful to avoid generating dust[1].

  • If making a solution, add the acid to the solvent slowly.

  • Keep the container tightly closed when not in use.

Post-Handling Procedures:

  • Decontaminate any surfaces that may have come into contact with the chemical.

  • Remove outer gloves and dispose of them in the designated hazardous waste container.

  • Remove the lab coat, apron, and face shield.

  • Remove inner gloves and dispose of them as hazardous waste.

  • Wash hands and forearms thoroughly with soap and water[2].

Emergency Protocols: Spill and Exposure Response

Spill Management:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Control: If safe to do so, prevent the spill from spreading by using absorbent spill pillows or other inert materials[2]. Do not use combustible materials like paper towels for large spills.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • PPE: Do not attempt cleanup without the appropriate PPE, including respiratory protection if necessary. Nitrile gloves are the minimum requirement for hand protection during spill cleanup.

  • Collect: Carefully soak up the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal[2][7].

  • Decontaminate: Clean the spill area thoroughly.

Personnel Exposure Response:

  • Inhalation: Immediately move the affected person to fresh air. If they feel unwell, call a poison center or doctor[2].

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes[8]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor immediately if the person feels unwell[2].

Waste Disposal Plan

All materials contaminated with this compound, including the chemical itself, empty containers, and used PPE, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Labeling: Collect in a clearly labeled, sealed container. The label must read "Hazardous Waste" and identify the contents.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor[9][10]. Under no circumstances should this chemical be released into the environment or disposed of down the drain[7].

PPE Selection Workflow

The following diagram provides a logical workflow for determining the appropriate level of PPE based on the specific task being performed.

PPE_Workflow cluster_start cluster_controls Primary Controls cluster_ppe PPE Selection cluster_stop start Assess Task Involving This compound fume_hood Is the task performed inside a certified chemical fume hood? start->fume_hood scale Scale of Operation? fume_hood->scale Yes no_go STOP Do Not Proceed fume_hood->no_go No small_scale < 1g (e.g., Weighing) - Safety Goggles - Lab Coat - Double Nitrile Gloves scale->small_scale Small Scale large_scale > 1g (e.g., Reaction, Transfer) - Safety Goggles + Face Shield - Chemical Apron over Lab Coat - Double Nitrile/Neoprene Gloves scale->large_scale Large Scale aerosol Potential for Aerosol/Dust Generation? small_scale->aerosol large_scale->aerosol no_resp No Respiratory Protection Required aerosol->no_resp No resp NIOSH-Approved Respirator (Organic Vapor/Acid Gas Cartridges) aerosol->resp Yes stop Proceed with Caution no_resp->stop resp->stop

Caption: PPE selection workflow for handling this compound.

References

  • Safety Data Sheet for this compound. Sigma-Aldrich.
  • This compound Product Information.
  • Safety Data Sheet for 2,2-Dimethylbutyric acid. Fisher Scientific.
  • Safety Data Sheet for 1,2-Bis(trimethoxysilyl)ethane. Sigma-Aldrich.
  • Safety Data Sheet for 2,2-Dimethylbutyric acid. Thermo Fisher Scientific.
  • PSFC Halogen
  • Personal Protective Equipment Selection Guide.
  • Safety D
  • Protective Gear for Chemical Handling. SAMS Solutions.
  • Safety Guidelines for Handling Chemicals. HPE Support.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • Safety Data Sheet for Diflunisal, USP. Spectrum Chemical.
  • Safety Data Sheet for Difluoroacetic acid. Fisher Scientific.
  • Management Procedures For Specific Waste Types.
  • Hazardous Waste Management. EHSO Manual.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-2,2-dimethylbutanoic acid
Reactant of Route 2
Reactant of Route 2
4,4-Difluoro-2,2-dimethylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.